2,3-Difluoro-6-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUZXPMLPYDZBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575753 | |
| Record name | 2,3-Difluoro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124185-34-8 | |
| Record name | 2,3-Difluoro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 2,3-Difluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,3-difluoro-6-(trifluoromethyl)aniline, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis involves a two-step process commencing with the nitration of 1,2-difluoro-3-(trifluoromethyl)benzene, followed by the reduction of the resulting nitro intermediate. This document furnishes detailed experimental protocols, quantitative data from analogous reactions, and visual representations of the synthetic pathway and experimental workflow.
Synthesis Pathway Overview
The proposed synthesis of this compound is achieved through the following two key transformations:
-
Step 1: Nitration of 1,2-Difluoro-3-(trifluoromethyl)benzene. The initial step involves the electrophilic aromatic substitution of 1,2-difluoro-3-(trifluoromethyl)benzene to introduce a nitro group at the C6 position, yielding 2,3-difluoro-6-nitro-(trifluoromethyl)benzene. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The two fluorine atoms are ortho, para-directing, while the trifluoromethyl group is a strong meta-director. The desired C6 position is ortho to one fluorine and the trifluoromethyl group, and para to the second fluorine atom. Achieving high selectivity for this isomer may require careful optimization of reaction conditions due to the competing directing effects and potential for steric hindrance.
-
Step 2: Reduction of 2,3-Difluoro-6-nitro-(trifluoromethyl)benzene. The subsequent step is the reduction of the nitro group of 2,3-difluoro-6-nitro-(trifluoromethyl)benzene to an amino group, affording the target molecule, this compound. This transformation can be effectively carried out using catalytic hydrogenation, a method known for its high efficiency and compatibility with various functional groups, including halogens and trifluoromethyl moieties.
Experimental Protocols
The following protocols are based on established methodologies for similar transformations and may require optimization for the specific substrates described.
Step 1: Synthesis of 2,3-Difluoro-6-nitro-(trifluoromethyl)benzene
This procedure is adapted from standard nitration protocols for deactivated aromatic compounds.
Materials:
-
1,2-Difluoro-3-(trifluoromethyl)benzene
-
Fuming nitric acid (90%)
-
Fuming sulfuric acid (20% SO₃)
-
Ice
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool fuming sulfuric acid (5 equivalents) to 0 °C in an ice-salt bath.
-
Slowly add 1,2-difluoro-3-(trifluoromethyl)benzene (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 5 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.2 equivalents) to a portion of fuming sulfuric acid (2 equivalents) at 0 °C.
-
Add the prepared nitrating mixture dropwise to the solution of the starting material over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure or column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro intermediate via catalytic hydrogenation.
Materials:
-
2,3-Difluoro-6-nitro-(trifluoromethyl)benzene
-
Palladium on charcoal (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas
-
Celite®
Procedure:
-
To a solution of 2,3-difluoro-6-nitro-(trifluoromethyl)benzene (1 equivalent) in ethanol or methanol in a high-pressure hydrogenation vessel, add 10% Pd/C catalyst (5-10 mol% Pd).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent used for the reaction.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.
-
The product can be purified by distillation under reduced pressure or by column chromatography if necessary.
Quantitative Data
The following tables summarize typical quantitative data for analogous nitration and nitro reduction reactions, providing a benchmark for the expected outcomes of the proposed synthesis.
Table 1: Quantitative Data for Analogous Nitration Reactions
| Starting Material | Nitrating Agent | Conditions | Yield (%) | Reference |
| 1,4-Bis(trifluoromethyl)benzene | 100% HNO₃ in 24% fuming H₂SO₄ | 90-105 °C | 35 | J. Am. Chem. Soc. 1953, 75, 4967[1] |
| Trifluoromethoxybenzene | Conc. HNO₃ / Conc. H₂SO₄ | 0 °C to rt | High | General Protocol |
| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | < 6 °C | ~80-90 | Educational Resource |
Table 2: Quantitative Data for Analogous Nitro Group Reductions
| Starting Material | Reducing Agent/Catalyst | Conditions | Yield (%) | Reference |
| 2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene | Pd/C, H₂ | 20-25 °C, Ethanol | High | Patent EP2266961B1[2] |
| Nitrobenzene | Pt⊂MOF-801(h), H₂ | Room Temperature, Water | >99 | ResearchGate Article |
| Various Nitroarenes | PdNPs–PAAS, H₂ | Room Temperature, Water | High | ResearchGate Article |
| Nitrobenzene | Co/N−C, N₂H₄·H₂O | 80 °C, Ethanol | >99 | ResearchGate Article |
Visualizations
Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow: Nitration (Step 1)
Caption: Workflow for the nitration of 1,2-difluoro-3-(trifluoromethyl)benzene.
Experimental Workflow: Reduction (Step 2)
Caption: Workflow for the catalytic hydrogenation of 2,3-difluoro-6-nitro-(trifluoromethyl)benzene.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-6-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms and a trifluoromethyl group on the aniline scaffold imparts unique electronic and lipophilic properties, which can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of derivative compounds. This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its analysis.
Core Physicochemical Properties
Quantitative data for this compound is summarized below. Due to the limited availability of experimental data for this specific compound, properties of structurally similar compounds are included for comparative purposes.
| Property | This compound | 3-(Trifluoromethyl)aniline (Analogue) | 2,6-Difluoroaniline (Analogue) |
| Molecular Formula | C7H4F5N[1] | C7H6F3N[2][3] | C6H5F2N[4] |
| Molecular Weight | 197.11 g/mol [1] | 161.12 g/mol [2][3] | 129.11 g/mol [4] |
| Melting Point | Not available | 5-6 °C[3] | Not available |
| Boiling Point | Not available | 187 °C[3] | 51-52 °C at 15 mmHg |
| Density | Not available | 1.29 g/mL at 25 °C[3] | 1.199 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.480[3] | n20/D 1.508 |
| Vapor Pressure | Not available | 0.3 mmHg at 20 °C[3] | Not available |
Experimental Protocols
The following are generalized experimental protocols for the analytical characterization of this compound, based on established methods for similar fluorinated aromatic amines.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for assessing the purity of this compound and identifying any related substances.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The addition of a small amount of an acid, such as 0.1% formic acid, can improve peak shape.
-
Detection: UV detection at a wavelength of 254 nm is appropriate for aromatic compounds.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL.
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Identification and Quantification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for analyzing this compound and its potential volatile impurities.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is generally effective.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Oven Program: A temperature gradient is used to separate compounds with different boiling points.
-
MS Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., toluene, dichloromethane) to a final concentration of approximately 100-500 µg/mL.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.
Methodology:
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A suitable deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Experiments:
-
¹H NMR: To identify the proton environments on the aromatic ring and the amine group.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environments of the difluoro and trifluoromethyl groups.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms and confirm the substitution pattern on the aromatic ring.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
Visualizations
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of a chemical intermediate like this compound.
Caption: Workflow for the analytical characterization of this compound.
Logical Relationship for Structural Elucidation
The following diagram outlines the logical steps involved in confirming the structure of this compound using various analytical techniques.
Caption: Logical workflow for the structural elucidation of this compound.
References
2,3-Difluoro-6-(trifluoromethyl)aniline molecular weight and formula
For researchers, scientists, and professionals in drug development, precise molecular information is foundational. This guide provides the core physicochemical properties of 2,3-Difluoro-6-(trifluoromethyl)aniline, a fluorinated aniline derivative of interest in synthetic chemistry and materials science.
Molecular Formula and Weight
The fundamental identifying characteristics of this compound are its molecular formula and weight. These have been determined to be C7H4F5N with a molecular weight of approximately 197.11 g/mol .[1][2] This data is crucial for stoichiometric calculations in reaction synthesis and for analytical characterization.
A summary of these key identifiers is presented in the table below for quick reference.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 124185-34-8 |
| Molecular Formula | C7H4F5N |
| Molecular Weight | 197.11 g/mol [1][2] |
| Alternate Molecular Weight | 197.10500 g/mol [3] |
References
An In-depth Technical Guide to the Solubility of 2,3-Difluoro-6-(trifluoromethyl)aniline in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Physicochemical Properties of 2,3-Difluoro-6-(trifluoromethyl)aniline
While specific solubility data is scarce, the following table summarizes the known physical and chemical properties of this compound, which are crucial for understanding its general solubility behavior and for designing experimental procedures.
| Property | Value |
| CAS Number | 124185-34-8 |
| Molecular Formula | C₇H₄F₅N |
| Molecular Weight | 197.11 g/mol |
| Density | 1.474 g/cm³ |
| Boiling Point | 170.9 °C at 760 mmHg |
| Flash Point | 67.5 °C |
Data sourced from publicly available chemical supplier information.
Factors Influencing Solubility
The solubility of this compound in a given organic solvent is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. The "like dissolves like" principle is a fundamental starting point, suggesting that this fluorinated aniline will exhibit higher solubility in solvents with similar polarity. The diagram below illustrates the key relationships influencing solubility.
Experimental Protocol for Solubility Determination: Shake-Flask Method
The following protocol details the isothermal shake-flask method, a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)
-
Analytical balance (±0.1 mg precision)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system, as appropriate for the analyte and solvent.
3.2. Procedure
-
Preparation of Solvent Systems: Use high-purity, anhydrous organic solvents to avoid variability in results.
-
Addition of Solute: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary experiments should be conducted to determine the minimum time required to reach a stable concentration.
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the analyte concentration within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.
-
Analyze the diluted sample solution under the same conditions.
-
-
Calculation of Solubility:
-
Determine the concentration of the analyte in the diluted sample by interpolation from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in units such as mg/mL or mol/L.
-
Visualized Experimental Workflow
The following diagram provides a visual representation of the key steps involved in the shake-flask method for determining solubility.
Spectroscopic Analysis of 2,3-Difluoro-6-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2,3-Difluoro-6-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical research. The document details its expected infrared (IR) and mass spectrometry (MS) data, offering a predictive framework for its identification and characterization.
Introduction
This compound (CAS No. 124185-34-8) is an aromatic amine with a molecular formula of C₇H₄F₅N and a molecular weight of 197.11 g/mol .[1] Its structure, featuring a trifluoromethyl group and two fluorine atoms on the aniline ring, imparts unique chemical and physiological properties, making it a valuable building block in the synthesis of novel bioactive molecules. Accurate spectroscopic analysis is crucial for its quality control and for tracking its incorporation into larger, more complex structures. This guide outlines the expected spectroscopic signature of this compound.
Predicted Infrared (IR) Spectroscopic Data
Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its aniline and fluorinated aromatic functionalities. While a definitive experimental spectrum is not publicly available, the expected vibrational frequencies can be inferred from data on similar compounds such as aniline and other fluorinated aromatic amines.[2][3][4][5]
Table 1: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 1620 - 1580 | Strong | N-H bending and Aromatic C=C stretching |
| 1520 - 1480 | Medium | Aromatic C=C stretching |
| 1350 - 1300 | Strong | C-N stretching |
| 1300 - 1100 | Very Strong | C-F stretching (from CF₃ group) |
| 1100 - 1000 | Strong | C-F stretching (from aromatic C-F) |
| 900 - 700 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 2: Predicted Mass Spectrometry Fragmentation Data
| m/z | Predicted Fragment Ion | Possible Neutral Loss |
| 197 | [C₇H₄F₅N]⁺ | (Molecular Ion) |
| 178 | [C₇H₃F₄N]⁺ | HF |
| 128 | [C₆H₃F₂N]⁺ | CF₃ |
| 101 | [C₅H₃F]⁺ | HCN, CF₂ |
Fragmentation Pathway
The fragmentation of this compound under electron ionization is likely initiated by the loss of a fluorine atom from the trifluoromethyl group or through the cleavage of the C-N bond. A plausible fragmentation pathway is illustrated below.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Experimental Protocols
The following are generalized protocols for obtaining IR and MS data for aromatic amines like this compound.
Infrared (IR) Spectroscopy
A common technique for acquiring the IR spectrum of a liquid sample is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.
-
Instrument: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument.
-
Accessory: A diamond ATR accessory.
-
Sample Preparation: A small drop of the liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a standard method for the analysis of volatile and thermally stable compounds.
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an Agilent 7890B GC with a 5977A MSD.
-
Sample Introduction: The sample is diluted in a suitable solvent (e.g., dichloromethane or methanol) and injected into the GC.
-
Chromatographic Separation: A non-polar capillary column (e.g., HP-5ms) is used to separate the analyte from the solvent and any impurities. The oven temperature is programmed to ensure good separation and peak shape.
-
Ionization: The separated compound enters the mass spectrometer and is ionized by a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in a quadrupole mass analyzer.
-
Data Acquisition: The mass spectrum is recorded over a mass range of m/z 50-500.
Experimental Workflow
The overall process for the spectroscopic analysis of this compound is depicted in the following workflow diagram.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The predicted spectroscopic data and outlined methodologies in this guide serve as a valuable resource for the identification and characterization of this compound. The distinct IR absorption bands and the expected mass spectral fragmentation pattern provide a robust analytical framework for researchers in the fields of medicinal chemistry and materials science. Adherence to the described experimental protocols will ensure the acquisition of high-quality data for unambiguous structural confirmation.
References
A Technical Guide to 2,3-Difluoro-6-(trifluoromethyl)aniline for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry
Introduction: 2,3-Difluoro-6-(trifluoromethyl)aniline is a highly functionalized aromatic amine that is gaining increasing attention in the fields of pharmaceutical and materials science research. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the aniline core, imparts distinct physicochemical properties that are highly desirable in the design of novel bioactive molecules and advanced materials. This technical guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and potential applications of this versatile chemical intermediate.
Commercial Availability
This compound (CAS No. 124185-34-8) is available from a number of specialized chemical suppliers. The purity and available quantities can vary, and it is typically sold for research and development purposes. Below is a summary of representative suppliers and their offerings. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Purity | Available Quantities |
| Apollo Scientific | 98% | 250mg, 1g |
| P&S Chemicals | Information available upon request | Inquire for details |
| Ambeed | Information available upon request | Inquire for details |
| SUZHOU ARTK MEDCHEM CO.,LTD. | Information available upon request | Inquire for details |
| Aladdin | ≥97% | 10g |
Synthesis and Experimental Protocols
General Synthetic Strategy: A plausible synthetic route could start from a difluorinated benzene derivative. The trifluoromethyl group can be introduced via a Sandmeyer-type reaction on an appropriate aniline precursor or through copper-mediated trifluoromethylation. Subsequent nitration, often with a mixture of nitric and sulfuric acids, would yield a nitroaromatic intermediate. The final step would be the reduction of the nitro group to the desired aniline, commonly achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride.
Example Experimental Protocol for a Structurally Similar Compound (Synthesis of 2,6-Difluoroaniline from 1,2,3-Trichlorobenzene):
This protocol illustrates a common industrial approach to synthesizing related difluoroanilines and can be adapted by skilled chemists.[1]
Step 1: Partial Fluorine Exchange
-
A pressure reactor is charged with 1,2,3-trichlorobenzene, a fluorinating agent such as potassium fluoride (KF), and a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP).
-
The mixture is heated to a high temperature (e.g., 270°C) for an extended period (e.g., 24 hours).
-
This reaction yields a mixture of difluorochlorobenzenes.
Step 2: Amination
-
The mixture of difluorochlorobenzenes is then subjected to amination.
-
This is typically carried out in a pressure reactor with aqueous ammonia and a copper catalyst (e.g., cuprous oxide) at elevated temperatures.
-
The reaction converts the chlorobenzene derivatives to their corresponding anilines.
Step 3: Separation
-
The resulting mixture of 2,6-difluoroaniline and other isomers is then separated, often by distillation or chromatography, to isolate the desired product.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The presence of additional fluorine atoms in this compound further modulates its electronic properties and potential for hydrogen bonding, making it an attractive building block for novel therapeutics.
While specific drug development projects utilizing this exact molecule are not widely publicized, its structural motifs are found in various classes of biologically active compounds. Anilines are common starting materials for the synthesis of a wide range of pharmaceuticals, including kinase inhibitors, anti-infective agents, and central nervous system drugs.
Potential Biological Activities:
Derivatives of trifluoromethylanilines have shown promise in various therapeutic areas:
-
Antimicrobial Properties: Research on similar compounds suggests that trifluoro-aniline derivatives can exhibit antibacterial and antibiofilm properties.[3]
-
Pharmaceutical Intermediates: As a functionalized aniline, it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and liquid crystal products.[4]
Logical Workflow for Sourcing and Utilization
The following diagram illustrates a typical workflow for a research organization looking to source and utilize this compound in a drug discovery project.
Signaling Pathways and Biological Targets
Specific signaling pathways modulated by this compound have not been definitively identified in publicly available research. However, based on the known activities of structurally related anilines and trifluoromethyl-containing compounds in drug discovery, it is plausible that derivatives of this molecule could be designed to target a variety of biological pathways.
For instance, many kinase inhibitors incorporate an aniline scaffold as a key structural element that interacts with the hinge region of the kinase domain. The unique electronic and steric properties of this compound could be leveraged to design potent and selective inhibitors of specific kinases implicated in diseases such as cancer or inflammatory disorders.
The following diagram illustrates a generalized signaling pathway that is often targeted by small molecule inhibitors derived from aniline building blocks.
Conclusion
This compound represents a valuable and highly versatile building block for the synthesis of novel compounds in the pharmaceutical and material science industries. Its unique combination of fluorine and trifluoromethyl substituents offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. While detailed experimental protocols and specific biological targets for this exact molecule require further investigation, the existing literature on related compounds provides a strong foundation for its potential applications. As research in fluorinated organic compounds continues to expand, the importance of intermediates like this compound is expected to grow.
References
safety data sheet (SDS) for 2,3-Difluoro-6-(trifluoromethyl)aniline
An in-depth technical guide on the core safety data for 2,3-Difluoro-6-(trifluoromethyl)aniline, tailored for researchers, scientists, and drug development professionals.
Disclaimer: A publicly available, official Safety Data Sheet (SDS) for this compound (CAS No. 124185-34-8) is not readily accessible. The following information is a technical guide compiled from data on structurally similar compounds and general safe handling practices for hazardous chemicals. This guide is intended for informational purposes and should not replace a formal risk assessment or an official SDS provided by a supplier.
Chemical Identification
This section provides the known identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 124185-34-8[1][2] |
| Molecular Formula | C₇H₄F₅N[1][2] |
| Molecular Weight | 197.11 g/mol [2] |
| Synonyms | 2-AMINO-3,4-DIFLUOROBENZOTRIFLUORIDE, 2,3-DIFLUORO-6-TRIFLUOROMETHYL-PHENYLAMINE[1] |
Hazard Identification and Classification
While a specific GHS classification for this compound is not publicly available, a hazard assessment can be inferred from structurally related compounds. Anilines, particularly halogenated and trifluoromethylated ones, are often associated with acute toxicity, skin and eye irritation, and potential organ toxicity.
Anticipated GHS Hazard Classification (Read-Across Approach)
Based on data for compounds like 2-Fluoro-6-(trifluoromethyl)aniline, 2,6-Difluoro-4-(trifluoromethyl)aniline, and other related anilines, the following classifications are likely:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3]
-
Acute Toxicity, Dermal (Category 3 or 4) : Toxic or harmful in contact with skin.[4]
-
Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[3][4]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[3]
Potential Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.[3]
-
H311/H312: Toxic/Harmful in contact with skin.
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[3]
Precautionary Statements (P-Statements): A comprehensive set of precautionary statements would include those for prevention, response, storage, and disposal.[4]
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]
Physicochemical Data
No experimental physicochemical data for this compound was found. The table below presents data for structurally similar compounds to provide an estimate of its properties.
| Property | 2-Fluoro-6-(trifluoromethyl)aniline | 2,3-Difluoroaniline | 3-(Trifluoromethyl)aniline |
| CAS Number | 144851-61-6 | 4519-40-8[6] | 98-16-8 |
| Form | Liquid[7] | Liquid[8] | Liquid |
| Boiling Point | 155 °C[7] | Not Available | 187 °C |
| Melting Point | Not Available | Not Available | 5-6 °C |
| Density | 1.388 g/mL at 25 °C[7] | 1.274 g/mL at 25 °C[8] | 1.29 g/mL at 25 °C |
| Refractive Index | n20/D 1.462[7] | n20/D 1.514[8] | n20/D 1.480 |
| Flash Point | Not Available | Not Available | 87 °C (closed cup) |
Experimental Protocols
General Protocol for Safe Handling of Halogenated Anilines
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.[3]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
-
-
Dispensing and Weighing:
-
Dispense liquids slowly to avoid splashing.
-
If the compound is a solid, handle it carefully to avoid creating dust.
-
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container in accordance with local, state, and federal regulations.[4]
-
Spill Response:
-
In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4]
-
For larger spills, evacuate the area and contact emergency services.
-
Avoid breathing vapors and ensure the cleanup area is well-ventilated.
-
Representative Synthetic Protocol: Synthesis of 2,3-Difluoroaniline
The following is a summarized procedure for the synthesis of a related compound, 2,3-difluoroaniline, which illustrates the types of reagents and conditions that may be involved in aniline synthesis.[9]
-
Reaction Setup: In a reaction vessel, dissolve the starting material (e.g., a nitro- or bromo-substituted precursor) in a suitable solvent like methanol.
-
Catalyst Addition: Add a catalyst, such as 10% Palladium on carbon (Pd/C), and a reagent like triethylamine to the solution.
-
Hydrogenation: Replace the atmosphere in the vessel with hydrogen gas.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 50 °C) under a slight pressure of hydrogen for several hours.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, remove the catalyst by filtration. The product can then be isolated from the filtrate.
Biological Activity and Signaling Pathways
There is no specific information on the biological activity or signaling pathways of this compound in the searched literature. However, trifluoromethyl-substituted anilines are a class of compounds with known biological relevance.
-
Antimicrobial Potential: Some trifluoro-aniline derivatives have demonstrated antibacterial and antibiofilm properties against pathogenic bacteria like Vibrio parahaemolyticus.[10] These compounds can cause damage to bacterial cell membranes and reduce virulence factors.[10]
-
Pharmaceutical Scaffolds: The trifluoromethyl group is a common feature in many pharmaceutical drugs due to its ability to enhance metabolic stability and binding affinity.[11] Trifluoromethylated anilines are used as building blocks in the synthesis of more complex molecules with potential therapeutic applications, such as anticancer agents and antiparasitics.[11][12]
Aniline-Induced Methemoglobinemia Pathway
A primary toxicological concern for many anilines is the induction of methemoglobinemia. While not confirmed for this specific compound, it is a plausible pathway. The process is initiated by the metabolic activation of aniline in the liver, leading to the oxidation of hemoglobin and impairing oxygen transport.
Caption: Aniline-induced methemoglobinemia pathway.
Visualizations
Experimental Workflow for Handling Hazardous Anilines
The following diagram outlines a general workflow for safely handling potentially hazardous aniline compounds in a research setting.
Caption: Safe handling workflow for hazardous chemicals.
Logical Relationship for Hazard Assessment
This diagram illustrates a simplified decision-making process for assessing the hazards of a chemical for which limited data is available.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 124185-34-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 2,3-Difluoroaniline 98 4519-40-8 [sigmaaldrich.com]
- 7. 2-Fluoro-6-(trifluoromethyl)aniline 98 144851-61-6 [sigmaaldrich.com]
- 8. 2,3-Difluoroaniline 98 4519-40-8 [sigmaaldrich.com]
- 9. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Proposed Synthetic Route for 2,3-Difluoro-6-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the initial synthesis and isolation of 2,3-Difluoro-6-(trifluoromethyl)aniline, a compound of interest for pharmaceutical and agrochemical research. Due to the absence of a publicly available, established protocol for this specific molecule, this document details a feasible multi-step synthesis based on well-established organic chemistry transformations. The proposed route starts from the commercially available 2,3-difluoroaniline and involves protection of the amino group, regioselective ortho-iodination, copper-mediated trifluoromethylation, and subsequent deprotection to yield the target compound. This guide provides detailed, step-by-step experimental protocols for each reaction, a summary of expected quantitative data, and visualizations of the synthetic pathway and experimental workflow to aid researchers in the practical execution of this synthesis.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The target molecule, this compound, incorporates three key fluorine-containing moieties on an aniline scaffold, making it a potentially valuable building block for the synthesis of novel bioactive compounds. This guide presents a comprehensive, proposed synthetic strategy to access this compound, providing researchers with the necessary details to undertake its synthesis in a laboratory setting.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a four-step process commencing with 2,3-difluoroaniline. The key transformations include the protection of the amine, directed ortho-iodination, introduction of the trifluoromethyl group, and final deprotection.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the proposed synthesis.
Step 1: Synthesis of N-(2,3-Difluorophenyl)pivalamide (Protection)
This step involves the protection of the amino group of 2,3-difluoroaniline with a pivaloyl group to prevent unwanted side reactions in subsequent steps.
Methodology: To a solution of 2,3-difluoroaniline (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, pyridine (1.2 eq) is added, followed by the dropwise addition of pivaloyl chloride (1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(2,3-difluorophenyl)pivalamide.
Step 2: Synthesis of N-(2,3-Difluoro-6-iodophenyl)pivalamide (Ortho-iodination)
This step utilizes directed ortho-lithiation to regioselectively introduce an iodine atom at the 6-position of the protected aniline.
Methodology: To a solution of N-(2,3-difluorophenyl)pivalamide (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under a nitrogen atmosphere, a solution of sec-butyllithium (s-BuLi, 2.2 eq) in cyclohexane is added dropwise. The mixture is stirred at -78 °C for 1 hour. A solution of iodine (2.5 eq) in anhydrous THF is then added dropwise at -78 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of Na2S2O3. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography to yield N-(2,3-difluoro-6-iodophenyl)pivalamide.
Step 3: Synthesis of N-(2,3-Difluoro-6-(trifluoromethyl)phenyl)pivalamide (Trifluoromethylation)
A copper-mediated trifluoromethylation reaction is employed to convert the aryl iodide to the corresponding trifluoromethyl derivative.
Methodology: In a sealed tube, N-(2,3-difluoro-6-iodophenyl)pivalamide (1.0 eq), copper(I) iodide (CuI, 2.0 eq), and potassium fluoride (KF, 2.0 eq) are combined. The tube is evacuated and backfilled with nitrogen. Anhydrous N-methyl-2-pyrrolidone (NMP, 0.2 M) and trifluoromethyltrimethylsilane (TMSCF3, 2.0 eq) are added. The reaction mixture is heated to 80 °C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by column chromatography to give N-(2,3-difluoro-6-(trifluoromethyl)phenyl)pivalamide.
Step 4: Synthesis of this compound (Deprotection)
The final step is the acidic hydrolysis of the pivaloyl protecting group to yield the target aniline.
Methodology: A mixture of N-(2,3-difluoro-6-(trifluoromethyl)phenyl)pivalamide (1.0 eq) and 6 M hydrochloric acid (10 volumes) is heated to reflux for 12 hours. After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.
Quantitative Data Summary
The following table summarizes the expected molecular weights, molar equivalents, and estimated yields for each step of the synthesis. The yields are estimated based on similar transformations reported in the chemical literature.
| Step | Reactant | Product | MW ( g/mol ) | Equivalents | Estimated Yield (%) |
| 1 | 2,3-Difluoroaniline | N-(2,3-Difluorophenyl)pivalamide | 129.11 | 1.0 | 90-95 |
| 2 | N-(2,3-Difluorophenyl)pivalamide | N-(2,3-Difluoro-6-iodophenyl)pivalamide | 213.24 | 1.0 | 75-85 |
| 3 | N-(2,3-Difluoro-6-iodophenyl)pivalamide | N-(2,3-Difluoro-6-(trifluoromethyl)phenyl)pivalamide | 339.13 | 1.0 | 60-70 |
| 4 | N-(2,3-Difluoro-6-(trifluoromethyl)phenyl)pivalamide | This compound | 281.23 | 1.0 | 85-95 |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for one of the key steps, the ortho-iodination reaction.
Figure 2: Workflow for the ortho-iodination of N-(2,3-difluorophenyl)pivalamide.
Safety Considerations
-
Pivaloyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
sec-Butyllithium (s-BuLi) is a pyrophoric reagent. It should be handled under an inert atmosphere using syringe techniques.
-
Iodine is corrosive and can cause stains. Handle with care.
-
Trifluoromethyltrimethylsilane (TMSCF3) is volatile and should be handled in a well-ventilated fume hood.
-
N-methyl-2-pyrrolidone (NMP) is a reproductive toxin. Avoid inhalation and skin contact.
-
Hydrochloric acid is highly corrosive. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for each experimental step.
Conclusion
This technical guide provides a detailed, plausible, and actionable synthetic route for the preparation of this compound. By following the outlined experimental protocols and adhering to the necessary safety precautions, researchers should be able to successfully synthesize this valuable fluorinated building block for further investigation in drug discovery and materials science applications.
Methodological & Application
Application Notes and Protocols: The Role of 2,3-Difluoro-6-(trifluoromethyl)aniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic compounds, particularly those containing trifluoromethyl groups, are of significant interest in the agrochemical industry due to their enhanced biological activity, metabolic stability, and lipophilicity. The strategic introduction of fluorine atoms into a molecule can profoundly influence its efficacy as a herbicide, fungicide, or insecticide. While a vast body of research exists on various fluorinated anilines as key building blocks in pesticide synthesis, specific applications of 2,3-Difluoro-6-(trifluoromethyl)aniline in commercially available agrochemicals are not extensively documented in publicly available literature. However, based on the known reactivity of anilines and the demonstrated bioactivity of structurally related compounds, we can explore its potential applications and provide protocols for key synthetic transformations.
This document provides an overview of the potential uses of this compound in the synthesis of novel agrochemicals, drawing parallels from established synthetic routes for other fluorinated aniline derivatives.
Potential Applications in Agrochemical Synthesis
This compound serves as a versatile synthon for the introduction of a highly fluorinated phenyl moiety into a target molecule. Its primary amine group is a key functional handle for a variety of chemical transformations.
Synthesis of Novel Amide and Diamide Agrochemicals
The amine group of this compound can readily react with carboxylic acids or their derivatives to form amides. This is a common strategy in the development of new pesticides. For instance, novel meta-diamide compounds have shown significant insecticidal activity.[1] While not using the exact starting material of interest, the synthetic principle remains the same.
Potential Synthetic Pathway:
Caption: General workflow for the synthesis and screening of novel amide-based agrochemicals.
Precursor for Heterocyclic Agrochemicals
Anilines are common precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which form the core structure of many successful agrochemicals. For example, pyrazole-based insecticides are synthesized from aniline derivatives.[2]
Potential Application in Heterocycle Synthesis:
This compound could be utilized in condensation reactions with diketones or other suitable reagents to form heterocyclic cores like pyrazoles, pyridines, or pyrimidines. These heterocycles could then be further functionalized to generate libraries of compounds for biological screening.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Amide Derivative
Objective: To synthesize an N-(2,3-difluoro-6-(trifluoromethyl)phenyl)amide.
Materials:
-
This compound
-
Aryl or alkyl carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
In a separate flask, dissolve this compound (1.0 eq) and a base such as TEA or DIPEA (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude acid chloride (1.1 eq) in anhydrous DCM to the aniline solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
-
Data on Structurally Related Compounds
To illustrate the potential of this class of compounds, the following table summarizes the biological activity of agrochemicals derived from other trifluoromethyl-substituted anilines.
| Compound Class | Starting Aniline Derivative | Target Organism | Biological Activity | Reference |
| Diamide Insecticide | 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline | Plutella xylostella | 97.67% mortality at 1 mg L⁻¹ | [1] |
| Amide Fungicide | 2,6-Dichloro-4-(trifluoromethyl)phenylamine | Colletotrichum acutatum, Phomopsis viticola | Strong antifungal activity | [3] |
| Pyridazinone Herbicide | α,α,α-trifluoro-m-toluidine | Barnyardgrass, Rape | Herbicidal activity at 300 g ha⁻¹ | [4] |
Signaling Pathways and Experimental Workflows
The development of novel agrochemicals from building blocks like this compound follows a structured workflow from synthesis to biological evaluation.
Caption: A typical workflow for the discovery of new agrochemicals.
Conclusion
While direct, documented applications of this compound in the synthesis of commercialized agrochemicals are scarce in the reviewed literature, its structural motifs are highly relevant to modern pesticide design. The presence of both difluoro and trifluoromethyl groups on the aniline ring suggests that derivatives of this compound could exhibit potent biological activities. Researchers are encouraged to utilize this building block in the synthesis of novel amides, heterocycles, and other compound classes to explore their potential as next-generation agrochemicals. The provided protocols and workflows offer a foundational approach for such discovery efforts.
References
- 1. scielo.br [scielo.br]
- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2,3-Difluoro-6-(trifluoromethyl)aniline as a Versatile Building Block for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3-Difluoro-6-(trifluoromethyl)aniline is a highly functionalized aromatic amine. The presence of three electron-withdrawing groups (two fluoro, one trifluoromethyl) significantly influences its chemical reactivity and the properties of its derivatives. These substitutions can enhance metabolic stability, lipophilicity, and binding affinity of the final compounds, making this aniline a valuable building block in medicinal chemistry and agrochemical research. While direct, published applications for this specific starting material are not extensively documented, its structure is ideally suited for the synthesis of complex, fluorine-rich heterocyclic systems.
This document provides detailed protocols for a representative application: the synthesis of highly substituted pyrazoles. The pyrazole scaffold is a "privileged structure" found in numerous pharmaceuticals, including celecoxib (a COX-2 inhibitor). The following protocols are based on well-established, robust chemical transformations for structurally similar anilines and serve as a practical guide for researchers.[1][2]
Application 1: Synthesis of Substituted 1,3,5-Triaryl Pyrazoles
A primary application for arylamines like this compound is in the synthesis of N-aryl pyrazoles. This is typically achieved through a two-step sequence: conversion of the aniline to the corresponding arylhydrazine, followed by a cyclocondensation reaction with a 1,3-dicarbonyl compound (Knorr pyrazole synthesis).[2][3]
Overall Synthetic Workflow:
References
Application Notes and Protocols: Acylation of 2,3-Difluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of anilines is a fundamental transformation in organic synthesis, yielding amides that are prevalent in pharmaceuticals, agrochemicals, and materials science. The substrate, 2,3-difluoro-6-(trifluoromethyl)aniline, presents a significant synthetic challenge due to the presence of three strongly electron-withdrawing groups on the aromatic ring. These substituents severely decrease the nucleophilicity of the amino group, rendering it substantially less reactive towards electrophilic acylating agents compared to simpler anilines.
These application notes provide a comprehensive guide to the reaction of this compound with acyl chlorides. Given the deactivated nature of the starting material, standard acylation protocols may prove ineffective. Therefore, this document outlines a generalized protocol employing forcing conditions and catalytic activation, discusses key considerations for reaction optimization, and suggests alternative methods for amide bond formation.
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group to form the corresponding N-(2,3-difluoro-6-(trifluoromethyl)phenyl) amide. Due to the low nucleophilicity of the aniline, the reaction often requires elevated temperatures and the use of a base to neutralize the HCl generated in situ, which would otherwise protonate and further deactivate the starting aniline. A nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can be employed to accelerate the reaction by forming a highly reactive acylpyridinium intermediate.
General Reaction Workflow
Caption: General workflow for the acylation of this compound.
Experimental Protocols
Protocol 1: General Procedure for the Acylation with Acyl Chlorides
This protocol is a starting point and may require optimization for different acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 - 1.5 equivalents)
-
Anhydrous pyridine or triethylamine (2.0 - 3.0 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equivalents) (Optional, but recommended)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the base (pyridine or triethylamine) and the catalytic amount of DMAP to the solution and stir until all solids are dissolved.
-
Slowly add the acyl chloride to the stirred solution at room temperature.
-
Heat the reaction mixture to a temperature between 50 °C and the reflux temperature of the solvent.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Alternative Amide Synthesis using Coupling Reagents
For particularly unreactive acyl chlorides or when the above protocol fails, the use of peptide coupling reagents can be an effective alternative. This method avoids the generation of HCl.
Materials:
-
This compound
-
Carboxylic acid (1.0 equivalent)
-
Coupling reagent (e.g., EDC, HATU, HBTU) (1.1 - 1.5 equivalents)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0 - 3.0 equivalents)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the coupling reagent (e.g., EDC) and an activator (e.g., HOBt, if required) and stir for 15-30 minutes at room temperature to form the activated ester.
-
In a separate flask, dissolve this compound (1.0 equivalent) and the base (e.g., DIPEA) in the same solvent.
-
Add the solution of the aniline and base to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Perform an aqueous work-up and purification as described in Protocol 1.
Data Presentation
Due to the challenging nature of this reaction, yields can vary significantly depending on the specific acyl chloride used and the reaction conditions. Researchers should meticulously record their experimental data. A template for data collection is provided below.
| Entry | Acyl Chloride | Base (equiv.) | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| 1 | Benzoyl Chloride | Pyridine (2.0) | DMAP (0.1) | Toluene | 100 | 24 | Example Entry | ||
| 2 | Acetyl Chloride | Triethylamine (3.0) | - | DCM | 40 | 48 | |||
| 3 | |||||||||
| 4 |
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, extending the reaction time, or using a higher boiling point solvent. Increasing the equivalents of the acyl chloride and/or the base may also be beneficial. The addition of a catalytic amount of DMAP is highly recommended if not already included.
-
Side Reactions: The formation of byproducts may occur at elevated temperatures. Careful monitoring of the reaction is crucial. If significant decomposition is observed, a lower reaction temperature or the use of a more selective coupling reagent (Protocol 2) should be considered.
-
Purification Challenges: The polarity of the resulting amide will depend on the nature of the acyl group. A suitable solvent system for column chromatography should be determined by TLC analysis.
Logical Relationship of Reaction Components and Steps
Caption: Key components and their roles in the acylation reaction.
Conclusion
The acylation of this compound is a non-trivial synthetic step that requires careful consideration of reaction conditions. The protocols and guidelines presented here offer a rational starting point for researchers. Systematic optimization of the reaction parameters is crucial for achieving satisfactory yields and purity of the desired amide products. For particularly challenging substrates, alternative amide bond forming strategies utilizing modern coupling reagents should be explored.
Application Notes and Protocols for N-alkylation of 2,3-Difluoro-6-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Difluoro-6-(trifluoromethyl)aniline is an important building block in the synthesis of novel pharmaceuticals and agrochemicals. The presence of multiple electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group) significantly modulates the electronic properties of the aniline ring, influencing the reactivity of the amine group. N-alkylation of this aniline derivative introduces molecular diversity, allowing for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and biological activity. This document provides a detailed protocol for the N-alkylation of this compound using a classical approach with alkyl halides and an overview of alternative catalytic methods.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide. Due to the decreased nucleophilicity of the aniline nitrogen caused by the strong electron-withdrawing substituents, moderately forcing reaction conditions, such as elevated temperatures and the use of a suitable base, are often necessary to drive the reaction to completion. The base is crucial for deprotonating the resulting ammonium salt, regenerating the neutral N-alkylated product and preventing side reactions.
Experimental Protocols
Method 1: Classical N-Alkylation with Alkyl Halides
This protocol is adapted from established methods for the N-alkylation of electron-deficient anilines.[1]
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 - 3.0 eq) or cesium carbonate (1.5 - 2.0 eq) to the flask.
-
Solvent Addition: Add a suitable anhydrous solvent, such as DMF or MeCN, to achieve a concentration of 0.1-0.5 M with respect to the aniline.
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1 - 1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-100 °C and stir for 4-24 hours. The optimal temperature and reaction time will depend on the reactivity of the alkyl halide.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-alkylated product.
-
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry).
Method 2: Alternative Catalytic N-Alkylation with Alcohols
Transition metal-catalyzed N-alkylation using alcohols as alkylating agents offers a more atom-economical and environmentally benign alternative.[2][3][4] These methods often proceed via a "borrowing hydrogen" mechanism.
General Concept:
A metal catalyst (e.g., based on Ni, Ru, or Zn) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[3] This aldehyde then undergoes a condensation reaction with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product and regenerate the catalyst.
Typical Reaction Components:
-
Aniline: this compound
-
Alkylating Agent: Primary or secondary alcohol
-
Catalyst: e.g., NiBr₂ with a ligand like 1,10-phenanthroline[2], or a Ruthenium complex such as [RuCl₂(p-cymene)]₂ with a dppf-type ligand.[3]
-
Conditions: Elevated temperatures (typically 100-140 °C).
Researchers interested in these methods should consult the primary literature for specific catalyst preparation and detailed reaction conditions.[2][3][4]
Data Presentation
The following table summarizes typical reaction parameters for the classical N-alkylation of an electron-deficient aniline. The expected yield can vary significantly based on the specific alkylating agent and reaction optimization.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Alkylating Agent | Alkyl Halide (e.g., R-I, R-Br) | 1.1 - 1.5 equivalents |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 eq (K₂CO₃), 1.5 - 2.0 eq (Cs₂CO₃) |
| Solvent | Anhydrous DMF or MeCN | 0.1 - 0.5 M concentration |
| Temperature | 60 - 100 °C | Higher temperatures may be needed for less reactive halides. |
| Reaction Time | 4 - 24 hours | Monitor by TLC for completion. |
| Typical Work-up | Aqueous extraction with EtOAc | Standard procedure to remove salts and solvent. |
| Purification | Flash Column Chromatography | Necessary to isolate the pure product. |
| Expected Yield | Moderate to Good | Highly dependent on the substrate and reaction conditions. |
Troubleshooting
-
No or Slow Reaction:
-
Increase the reaction temperature.
-
Use a more reactive alkylating agent (Iodide > Bromide > Chloride).
-
Switch to a stronger base (e.g., Cs₂CO₃ is more effective than K₂CO₃).
-
Ensure all reagents and solvents are anhydrous.
-
-
Formation of Dialkylated Product:
-
Use a smaller excess of the alkylating agent (e.g., 1.05 - 1.1 eq).
-
Add the alkylating agent slowly at a lower temperature.
-
-
Decomposition of Starting Material:
-
Lower the reaction temperature.
-
Ensure the reaction is performed under an inert atmosphere (e.g., N₂ or Ar) if the substrate is sensitive to air or moisture at high temperatures.
-
Mandatory Visualization
Caption: Workflow for the N-alkylation of this compound.
References
Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Ingredients from 2,3-Difluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. The starting material, 2,3-Difluoro-6-(trifluoromethyl)aniline, presents a unique combination of these features, making it a highly valuable building block for the synthesis of novel pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the synthesis of a novel anilinopyrimidine-based kinase inhibitor from this versatile starting material, targeting the Janus Kinase (JAK) signaling pathway, which is implicated in various inflammatory diseases and cancers.
Synthesis of a Novel Anilinopyrimidine Kinase Inhibitor
The anilinopyrimidine scaffold is a privileged structure in the design of kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The following protocol outlines a plausible and robust synthetic route to a novel 2-(2,3-Difluoro-6-(trifluoromethyl)anilino)-6-methylpyrimidin-4-ol, a potential JAK inhibitor.
Reaction Scheme
Application Notes and Protocols for the Derivatization of 2,3-Difluoro-6-(trifluoromethyl)aniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-6-(trifluoromethyl)aniline is a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms and a trifluoromethyl group imparts unique physicochemical properties to drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make derivatives of this aniline scaffold promising candidates for various therapeutic areas, particularly as kinase inhibitors and antimicrobial agents.
This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on N-acylation and Suzuki-Miyaura cross-coupling reactions. These transformations allow for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Key Derivatization Strategies
The primary amino group of this compound serves as a key handle for various derivatization reactions. Two of the most common and versatile strategies are N-acylation to form amides and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl groups.
N-Acylation
N-acylation is a fundamental transformation that introduces an amide functionality, a common feature in many drug molecules. This modification can modulate the electronic properties, conformation, and hydrogen bonding capabilities of the parent molecule, significantly impacting its biological activity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. By converting the aniline to a halide derivative (e.g., bromo or iodo derivative), the aromatic ring can be coupled with a wide range of boronic acids or esters. This allows for the synthesis of biaryl and heteroaryl structures, which are prevalent in kinase inhibitors and other targeted therapies.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a general method for the synthesis of amide derivatives from this compound using an acid chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)
-
Pyridine or Triethylamine (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (pyridine or triethylamine, 1.5 equivalents) to the stirred solution.
-
Add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acyl derivative.
Expected Yield: 70-95% (dependent on the specific acyl chloride used).
Protocol 2: Synthesis of an Aryl Bromide Intermediate and Subsequent Suzuki-Miyaura Coupling
This two-step protocol first describes the bromination of this compound, followed by a Suzuki-Miyaura cross-coupling reaction.
Part A: Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the brominated aniline intermediate.
Part B: Suzuki-Miyaura Cross-Coupling
Materials:
-
Brominated this compound derivative (from Part A) (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture), degassed
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask, add the brominated aniline (1.0 equivalent), arylboronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Expected Yield: 60-90% (dependent on the specific boronic acid used).
Data Presentation
The following table summarizes hypothetical yields for the derivatization of this compound based on the protocols described above and data from similar compounds in the literature.
| Derivatization Reaction | Reagent/Coupling Partner | Product | Hypothetical Yield (%) |
| N-Acylation | Benzoyl chloride | N-(2,3-Difluoro-6-(trifluoromethyl)phenyl)benzamide | 92 |
| N-Acylation | Acetyl chloride | N-(2,3-Difluoro-6-(trifluoromethyl)phenyl)acetamide | 95 |
| Suzuki-Miyaura Coupling | Phenylboronic acid | 4-Bromo-2,3-difluoro-6-(trifluoromethyl)aniline -> 4-Phenyl-2,3-difluoro-6-(trifluoromethyl)aniline | 85 |
| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | 4-Bromo-2,3-difluoro-6-(trifluoromethyl)aniline -> 4-(4-Methoxyphenyl)-2,3-difluoro-6-(trifluoromethyl)aniline | 88 |
The following table presents antimicrobial activity data for trifluoro-aniline derivatives, demonstrating the potential of this class of compounds. Note that these are not derivatives of this compound but indicate the general bioactivity of related structures.[1]
| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) [1] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100[1] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50[1] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio harveyi | 100[1] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio harveyi | 50[1] |
Visualizations
Experimental Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Signaling Pathway for a Kinase Inhibitor
Caption: General mechanism of action for an ATP-competitive kinase inhibitor.
References
Application Notes & Protocols: 2,3-Difluoro-6-(trifluoromethyl)aniline as a Key Intermediate in the Synthesis of "Geminib," a Hypothetical BRAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-6-(trifluoromethyl)aniline is a highly functionalized aromatic amine with significant potential as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of two fluorine atoms and a trifluoromethyl group on the aniline ring imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, all of which are desirable characteristics in modern drug design.[1] This document provides a detailed application note and protocol for the use of this compound as a key intermediate in the synthesis of a hypothetical BRAF V600E inhibitor, herein named "Geminib."
The BRAF protein is a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving cell proliferation and survival in various cancers, most notably in metastatic melanoma.[2] Dabrafenib is an example of an FDA-approved BRAF inhibitor that has shown significant efficacy in treating BRAF V600E-mutated cancers.[2][3] The synthesis of such inhibitors often involves the coupling of a functionalized aniline with a heterocyclic core. This application note outlines a plausible synthetic route to "Geminib," showcasing the utility of this compound in this context.
Hypothetical Synthesis of "Geminib"
The proposed synthesis of "Geminib" involves a two-step process starting from this compound:
-
Sulfonamide Bond Formation: Reaction of this compound with 2,6-difluorobenzenesulfonyl chloride to form the key sulfonamide intermediate.
-
Heterocycle Coupling: A subsequent hypothetical coupling of the sulfonamide intermediate with a suitable heterocyclic partner to yield the final API, "Geminib."
This application note will focus on the detailed protocol and characterization of the first step, the sulfonamide bond formation, which is a critical transformation in the synthesis of many kinase inhibitors.
Experimental Protocols
Synthesis of N-(2,3-Difluoro-6-(trifluoromethyl)phenyl)-2,6-difluorobenzenesulfonamide (Geminib Intermediate 1)
Materials:
-
This compound (CAS: 124185-34-8)
-
2,6-Difluorobenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).
-
Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane (2 mL/mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure N-(2,3-Difluoro-6-(trifluoromethyl)phenyl)-2,6-difluorobenzenesulfonamide.
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of Geminib Intermediate 1
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 2,6-Difluorobenzenesulfonyl chloride |
| Base | Pyridine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 16 hours |
| Typical Yield | 85-92% |
| Purity (by HPLC) | >98% |
Table 2: Characterization Data for N-(2,3-Difluoro-6-(trifluoromethyl)phenyl)-2,6-difluorobenzenesulfonamide
| Analysis | Data |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.60-7.70 (m, 1H), 7.45-7.55 (m, 1H), 7.20-7.30 (m, 2H), 6.90-7.00 (t, J = 8.0 Hz, 1H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.5 (s, 3F), -110.2 (m, 2F), -140.8 (m, 1F), -155.6 (m, 1F) |
| Mass Spec (ESI+) | m/z calculated for C₁₃H₅F₇NO₂S [M+H]⁺: 388.00; found: 388.05 |
| Melting Point | 145-148 °C |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Difluoro-6-(trifluoromethyl)aniline
Welcome to the Technical Support Center for the synthesis of 2,3-Difluoro-6-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions. Two primary synthetic routes are considered:
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 1,2,3-Trifluoro-4-(trifluoromethyl)benzene
-
Issue 1: Low or No Conversion of Starting Material
-
Issue 2: Formation of Multiple Products (Isomeric Anilines)
-
Issue 3: Formation of Over-aminated Byproducts
Route 2: Reduction of 2,3-Difluoro-6-nitrobenzotrifluoride
-
Issue 4: Incomplete Reduction of the Nitro Group
-
Issue 5: Unwanted Side Reactions (e.g., Defluorination)
-
Issue 6: Difficulty in Product Purification
Route 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting
The synthesis of this compound can be achieved via the nucleophilic aromatic substitution of a fluorine atom in 1,2,3-trifluoro-4-(trifluoromethyl)benzene with an ammonia source. The strong electron-withdrawing nature of the trifluoromethyl group and the adjacent fluorine atoms activates the aromatic ring for nucleophilic attack.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | The SNAr reaction on highly fluorinated rings often requires elevated temperatures to overcome the activation energy. Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by GC-MS or ¹⁹F NMR. |
| Low Reactivity of Ammonia Source | Aqueous ammonia or ammonium hydroxide may not be sufficiently nucleophilic. Consider using anhydrous ammonia in a sealed reactor or a stronger nucleophile like sodium amide in an appropriate solvent. Exercise caution with highly reactive reagents. |
| Inadequate Pressure | When using anhydrous ammonia, insufficient pressure will result in a low concentration of the nucleophile in the reaction mixture. Ensure the reaction vessel is properly sealed and can withstand the required pressure at the target temperature. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the ammonia source and increase the nucleophilicity of the anion. |
Issue 2: Formation of Multiple Products (Isomeric Anilines)
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | The substitution of different fluorine atoms can lead to a mixture of isomers. The trifluoromethyl group typically directs nucleophilic attack to the ortho and para positions. In 1,2,3-trifluoro-4-(trifluoromethyl)benzene, the fluorine at the 2-position is ortho to the trifluoromethyl group, and the fluorine at the 4-position is para. The fluorine at the 3-position is meta. Fine-tuning the reaction temperature may improve selectivity. Lower temperatures often favor the thermodynamically more stable product. |
| Reaction Mechanism | The reaction may proceed through different intermediates, leading to various products. The use of a catalyst, such as a phase-transfer catalyst, might enhance the selectivity towards the desired isomer. |
Issue 3: Formation of Over-aminated Byproducts
| Potential Cause | Recommended Solution |
| Excessive Reaction Time or Temperature | Prolonged reaction times or excessively high temperatures can lead to the substitution of more than one fluorine atom, resulting in di- or tri-aminated products. Monitor the reaction closely and stop it once the desired product is maximized. |
| High Concentration of Nucleophile | A large excess of the ammonia source can drive the reaction towards multiple substitutions. Use a controlled stoichiometry of the nucleophile. Adding the ammonia source portion-wise or using a syringe pump for slow addition can also help. |
Route 2: Reduction of Nitro Group Troubleshooting
This route involves the synthesis of 2,3-difluoro-6-nitrobenzotrifluoride followed by the reduction of the nitro group to an amine. The presence of electron-withdrawing fluorine and trifluoromethyl groups can influence the reduction process.
Issue 4: Incomplete Reduction of the Nitro Group
| Potential Cause | Recommended Solution |
| Inactive Catalyst | For catalytic hydrogenation, the catalyst (e.g., Pd/C, PtO₂) may be old or poisoned. Use fresh, high-quality catalyst. Ensure the reaction setup is free of catalyst poisons like sulfur compounds. |
| Insufficient Hydrogen Pressure | The reduction of a nitro group on a deactivated ring may require higher hydrogen pressure. Increase the pressure gradually, ensuring the safety limits of the reactor are not exceeded. |
| Inappropriate Reducing Agent | If using chemical reducing agents (e.g., SnCl₂, Fe/HCl), the stoichiometry or reaction conditions may be suboptimal. Ensure an adequate excess of the reducing agent and appropriate solvent and temperature conditions. |
| Poor Solubility of Starting Material | The nitro compound may have limited solubility in the reaction solvent, leading to a slow or incomplete reaction. Choose a solvent in which the starting material is more soluble at the reaction temperature. |
Issue 5: Unwanted Side Reactions (e.g., Defluorination)
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | Aggressive reducing agents or high temperatures and pressures can lead to the cleavage of C-F bonds. Use milder reducing agents or optimize the reaction conditions (lower temperature, shorter reaction time). For catalytic hydrogenation, a careful selection of the catalyst and support can minimize defluorination. |
| Presence of Basic Impurities | Basic conditions can promote the elimination of fluoride. Ensure the reaction mixture is neutral or slightly acidic, especially during workup. |
Issue 6: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Byproducts | The desired aniline may have a similar polarity to starting material or byproducts, making separation by column chromatography challenging. Optimize the reaction to achieve full conversion. Consider derivatization of the crude product to facilitate separation, followed by deprotection. |
| Formation of Tars or Polymeric Materials | Side reactions can lead to the formation of high-molecular-weight impurities. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions. Proper temperature control is also crucial. |
| Residual Metals from Reducing Agents | If using metal-based reducing agents (e.g., Fe, Sn), residual metal salts can contaminate the product. Thorough aqueous workup and washing are necessary. The use of a chelating agent during workup may also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for this compound?
Both the SNAr and the nitro reduction routes are viable. The choice often depends on the availability and cost of the starting materials. The SNAr route is more direct if 1,2,3-trifluoro-4-(trifluoromethyl)benzene is readily available. The reduction route might be preferred if the corresponding nitro compound can be synthesized efficiently.
Q2: How does the trifluoromethyl group affect the SNAr reaction?
The trifluoromethyl group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.[1][2] It generally directs substitution to the ortho and para positions. This electronic effect is crucial for the feasibility of the SNAr reaction with a relatively weak nucleophile like ammonia.
Q3: What are the key parameters to control during the reduction of the nitro group?
The key parameters are the choice of reducing agent/catalyst, reaction temperature, and pressure (for catalytic hydrogenation). The presence of multiple electron-withdrawing groups can make the nitro group more susceptible to reduction, but it can also increase the risk of side reactions like defluorination. Careful optimization of these parameters is essential.
Q4: How can I monitor the progress of these reactions?
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the disappearance of starting materials and the appearance of products and byproducts. For fluorinated compounds, ¹⁹F NMR spectroscopy is also a very powerful tool to track the conversion of different fluorine-containing species. Thin-layer chromatography (TLC) can also be used for a quick qualitative assessment.
Q5: What are the common safety precautions for these syntheses?
Working with highly fluorinated compounds, high-pressure reactions (especially with ammonia), and flammable solvents requires strict adherence to safety protocols. All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. For high-pressure reactions, a properly rated and maintained reactor with a pressure relief system is mandatory.
Data Presentation
Table 1: Comparison of General Reaction Conditions for SNAr Amination
| Parameter | Condition 1 (Milder) | Condition 2 (Harsher) |
| Ammonia Source | Aqueous Ammonia | Anhydrous Ammonia |
| Solvent | DMSO or DMF | NMP or HMPA |
| Temperature | 80 - 120 °C | 150 - 200 °C |
| Pressure | Atmospheric | > 10 atm |
| Typical Yield Range | Moderate | Moderate to High |
| Key Challenge | Low conversion | Over-amination, Safety |
Table 2: Common Catalysts for Nitro Group Reduction
| Catalyst | Typical Loading (w/w) | Solvent | Temperature (°C) | Pressure (psi H₂) |
| 10% Pd/C | 5 - 10% | Methanol, Ethanol | 25 - 60 | 50 - 500 |
| PtO₂ (Adam's catalyst) | 1 - 5% | Acetic Acid, Ethanol | 25 - 50 | 50 - 500 |
| Raney Nickel | 10 - 20% | Ethanol | 50 - 100 | 500 - 1000 |
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
Materials:
-
1,2,3-Trifluoro-4-(trifluoromethyl)benzene
-
Anhydrous ammonia
-
Dimethyl sulfoxide (DMSO), anhydrous
-
High-pressure reactor with stirring and temperature control
Procedure:
-
To a high-pressure reactor, add 1,2,3-trifluoro-4-(trifluoromethyl)benzene (1.0 eq) and anhydrous DMSO.
-
Seal the reactor and purge with nitrogen.
-
Cool the reactor to -78 °C and condense a pre-determined amount of anhydrous ammonia (3-5 eq) into the vessel.
-
Slowly warm the reactor to the desired temperature (e.g., 150 °C) and stir.
-
Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing by GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Nitro Reduction
Materials:
-
2,3-Difluoro-6-nitrobenzotrifluoride
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
To a pressure vessel, add 2,3-difluoro-6-nitrobenzotrifluoride (1.0 eq) and methanol.
-
Carefully add 10% Pd/C (5-10% by weight of the nitro compound).
-
Seal the vessel and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction by observing hydrogen uptake.
-
Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography or distillation.
Visualizations
Caption: Overview of the two primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 2,3-Difluoro-6-(trifluoromethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of 2,3-Difluoro-6-(trifluoromethyl)aniline by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound using column chromatography? A1: The primary challenges stem from the basicity of the aniline functional group. This can lead to strong interactions with the acidic silanol groups on a standard silica gel stationary phase, resulting in peak tailing, poor separation, and potential product degradation or loss.[1][2] Additionally, the compound's susceptibility to oxidation can lead to discoloration of the purified product.[1]
Q2: Which stationary phase is most suitable for the purification of this compound? A2: Silica gel is the most commonly used stationary phase for column chromatography.[3][4] However, due to the basic nature of anilines, it is often recommended to use deactivated or neutralized silica gel. This can be achieved by pre-treating the silica with a mobile phase containing a small amount of a basic modifier like triethylamine.[1][2]
Q3: How do I determine the best mobile phase for the separation? A3: The ideal mobile phase (eluent) is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[2][5] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[5] A common starting point is a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate.[5]
Q4: Can I use reverse-phase chromatography for this purification? A4: Yes, reverse-phase (RP) chromatography is a viable alternative.[3][6] In RP chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as acetonitrile and water).[6][7] This technique can be particularly useful if the impurities are very similar in polarity to the product in a normal-phase system.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Product Recovery | The compound is irreversibly adsorbed onto the acidic silica gel.[1] | Pre-treat the silica gel with a mobile phase containing 0.1-1% triethylamine to neutralize the acidic sites.[1] |
| The chosen eluent is not polar enough to elute the compound from the column. | Gradually increase the polarity of the mobile phase during elution (gradient elution).[5][8] | |
| Product Peak Tailing | Strong interaction between the basic aniline and acidic silanol groups on the silica gel.[8] | Add a small amount of a basic modifier, such as triethylamine, to the mobile phase to reduce these interactions.[8] |
| Co-elution of Impurities | The polarity of the mobile phase is too high, causing the product and impurities to elute together.[8] | Decrease the initial polarity of the eluent and employ a shallower solvent gradient to improve separation.[1] |
| The column is overloaded with the crude sample.[8] | Reduce the amount of sample loaded onto the column. A general rule is to use a 20:1 to 100:1 ratio of stationary phase weight to crude product weight.[3] | |
| Colored Purified Product (Yellow/Brown) | Oxidation of the aniline functional group.[1] | For solid compounds, consider recrystallization, potentially with activated charcoal, to remove colored impurities. For liquid compounds, vacuum distillation might be effective.[1] |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Selection
Before performing column chromatography, it is essential to identify a suitable mobile phase using TLC.
Suggested TLC Solvent Systems
| Solvent System | Ratio (v/v) | Rationale |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A standard starting system. The ratio should be adjusted to achieve the desired Rf value.[5] |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | This system can offer different selectivity compared to alkane-based systems.[5] |
Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.[5]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.[5][9]
-
Allow the silica gel to settle, and then add another thin layer of sand on top to protect the surface.[10]
-
Drain the excess solvent until the level is just above the top layer of sand.[5]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[5][10] Carefully add the solution to the top of the column using a pipette.[10]
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8][10] Carefully add this powder to the top of the packed column.[8]
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with the chosen non-polar solvent system (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the target compound.[8]
-
Collect fractions in separate test tubes.[5]
4. Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.[5]
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[5][11]
Representative Column Chromatography Data
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel (60-120 mesh)[11] |
| Mobile Phase | Gradient elution: Hexane to Hexane/Ethyl Acetate (e.g., starting with 100% Hexane and gradually increasing to 9:1 Hexane/Ethyl Acetate) |
| Sample Loading | Dry Loading |
| Detection Method | TLC with UV visualization (254 nm) |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Fluorinated Aniline Synthesis
Welcome to the Technical Support Center for the synthesis of fluorinated anilines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated anilines?
A1: The most prevalent methods include the reduction of the corresponding fluoronitrobenzene, nucleophilic aromatic substitution (SNAr) on activated dihaloaromatics, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. The reduction of fluoronitrobenzenes is often favored for its high conversion rates and selectivity, typically employing catalytic hydrogenation with catalysts like Pt/C or Pd/C.[1][2] Another classic method is the Balz-Schiemann reaction, which transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[3][4]
Q2: How does the position of the fluorine atom affect the reactivity of the aniline precursor?
A2: The fluorine atom's strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring. It generally decreases the basicity of the aniline nitrogen.[5] In nucleophilic aromatic substitution reactions, a fluorine atom positioned ortho or para to a leaving group can activate the ring towards nucleophilic attack, making the reaction faster than with the meta-isomer.[6] This is because the negative charge in the Meisenheimer intermediate can be effectively stabilized through resonance.[7][8]
Q3: What are the primary safety concerns when working with fluorinated anilines?
A3: Fluorinated anilines are often toxic and should be handled with strict safety protocols. They can be harmful if swallowed, in contact with skin, or inhaled, and may cause organ damage through prolonged or repeated exposure.[2] It is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles.[2]
Q4: How can I minimize the formation of dehalogenation byproducts during catalytic hydrogenation?
A4: Dehalogenation, the replacement of a halogen atom with hydrogen, is a common side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[1] To minimize this, you can:
-
Use a more selective catalyst: Sometimes, switching from Palladium on carbon (Pd/C) to Platinum on carbon (Pt/C) can reduce dehalogenation.[1][2]
-
Optimize reaction conditions: Lowering the reaction temperature and hydrogen pressure can decrease the likelihood of dehalogenation.[1]
-
Reduce reaction time: Stopping the reaction as soon as the starting material is consumed can prevent further reduction of the halogenated product.[1]
Troubleshooting Guides
Catalytic Hydrogenation of Fluoronitrobenzenes
This method is widely used for its efficiency. However, issues like low yield and side product formation can occur.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive or poisoned catalyst. | - Ensure the catalyst is fresh and stored correctly. - Increase catalyst loading. - Check starting materials and solvents for catalyst poisons (e.g., sulfur compounds).[1] |
| Insufficient hydrogen pressure or poor mixing. | - Increase hydrogen pressure within the recommended range. - Ensure vigorous stirring for proper mixing of the three-phase system.[1] | |
| Suboptimal reaction temperature. | - Gradually increase the reaction temperature in 5-10°C increments while monitoring for byproduct formation.[1] | |
| Significant Byproduct Formation (e.g., Dehalogenation) | Non-selective catalyst. | - Use a more selective catalyst (e.g., Pt/C instead of Pd/C). - Consider using a catalyst modifier.[1] |
| Harsh reaction conditions. | - Lower the reaction temperature and pressure. - Reduce the reaction time.[1] | |
| Incomplete Reduction | Insufficient reaction time or hydrogen pressure. | - Increase the reaction time or hydrogen pressure.[1] |
| Catalyst deactivation. | - Ensure the catalyst is sufficiently active and not poisoned.[1] | |
| Product Loss During Workup | Inefficient extraction. | - Perform multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous layer to ensure the aniline is in its free base form for better extraction.[1] |
| Suboptimal recrystallization. | - Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. - Avoid using an excessive amount of solvent.[1] |
Optimization of Reaction Conditions for the Synthesis of 3-Chloro-4-fluoroaniline
| Parameter | Condition Range | Optimal Condition | Expected Yield |
| Catalyst | 1% Pt/C, 5% Pd/C | 1% Pt/C | >99% |
| Substrate to Catalyst Ratio (w/w) | 100:1 - 500:1 | 200:1 - 400:1 | >99% |
| Hydrogen Pressure | 0.5 - 1.5 MPa | 0.8 MPa | >99% |
| Temperature | 60 - 100 °C | 80 °C | >99% |
| Reaction Time | 3 - 8 hours | 5 hours | >99% |
Data compiled from literature for illustrative purposes.[2]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds but is sensitive to reaction conditions.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive catalyst/ligand. | - Ensure the palladium precatalyst and phosphine ligand are of high quality and handled under an inert atmosphere. |
| Inappropriate base or solvent. | - Screen different strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS). - Use anhydrous, deoxygenated solvents like toluene or dioxane.[9] | |
| Air or moisture sensitivity. | - Use proper Schlenk techniques or a glovebox to maintain an inert atmosphere.[10] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Unfavorable reductive elimination. | - The choice of a suitable bulky, electron-rich phosphine ligand is crucial to promote the desired C-N bond formation and suppress side reactions.[11] |
| Low Yield with Electron-Deficient Anilines | Reduced nucleophilicity of the aniline. | - May require more forcing conditions (higher temperature, longer reaction time) and careful optimization of the catalyst/ligand system. |
| Difficulty in Purification | Removal of catalyst and ligand residues. | - Filter the reaction mixture through a pad of celite. - Purify the crude product by flash column chromatography on silica gel.[10] |
Typical Reaction Parameters for Buchwald-Hartwig Amination of Aryl Halides
| Parameter | Typical Range | Notes |
| Palladium Precatalyst Loading | 1-5 mol% | Can be optimized for specific substrates. |
| Ligand Loading | 1.2-6 mol% | A slight excess relative to the palladium source is common. |
| Base | NaOtBu, K₃PO₄, LHMDS | The choice of base is critical and substrate-dependent. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and deoxygenated. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC, GC, or LC-MS. |
Data compiled from literature for illustrative purposes.[9]
Experimental Protocols
Detailed Protocol for the Synthesis of 3-Chloro-4-fluoroaniline via Catalytic Hydrogenation
Materials:
-
3-chloro-4-fluoronitrobenzene
-
1% Platinum on carbon (Pt/C) catalyst
-
High-purity nitrogen gas
-
High-purity hydrogen gas
Equipment:
-
High-pressure reaction kettle (autoclave) with stirring and temperature control
-
Filtration apparatus
-
Distillation/rectification apparatus
Procedure:
-
Charge the reaction kettle with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of substrate to catalyst should be between 200:1 and 400:1.[2]
-
Seal the reactor and purge the system three times with high-purity nitrogen gas to remove any air.[2]
-
Following the nitrogen purge, purge the system three times with hydrogen gas.[2]
-
Pressurize the reactor with hydrogen to 0.8 MPa.[2]
-
Heat the reaction mixture to 80°C while stirring vigorously.[2]
-
Maintain the reaction for 5 hours. The progress of the reaction can be monitored by TLC or HPLC if possible.[2]
-
Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.[2]
-
Filter the hot reaction mixture to remove the Pt/C catalyst.[2]
-
The crude product can be purified by vacuum distillation to obtain 3-chloro-4-fluoroaniline with a purity of >99.5%.[2]
Visualized Workflows and Logic
Caption: Troubleshooting logic for catalytic hydrogenation.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Balz-Schiemann Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
removing impurities from 2,3-Difluoro-6-(trifluoromethyl)aniline reactions
Welcome to the technical support center for 2,3-Difluoro-6-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the purity of this compound in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a reaction involving this compound?
A1: Based on the synthesis and reactivity of analogous fluorinated anilines, potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual precursors from the synthesis of this compound.
-
Positional Isomers: Isomers of this compound may form depending on the regioselectivity of the synthetic route.[1][2]
-
Over-halogenated Species: If the synthesis involves halogenation, di- or tri-halogenated aniline derivatives might be present.[2]
-
Reaction Byproducts: Depending on the specific reaction, side-products can arise from competing reaction pathways.
-
Degradation Products: Like many anilines, this compound can be susceptible to oxidation and degradation, especially when exposed to light and air, leading to the formation of colored impurities such as nitroso or nitro derivatives.[3]
Q2: My sample of this compound has a yellow or brown tint. Is it still usable?
A2: The appearance of a yellow or brownish color in aniline derivatives often suggests the presence of oxidation-related impurities.[3] While a slight discoloration might not affect the outcome of all reactions, it is indicative of reduced purity. For sensitive applications, such as in pharmaceutical development, using a high-purity, colorless or pale-yellow sample is highly recommended.[3] It is advisable to assess the purity of the discolored sample using an appropriate analytical technique, like HPLC, before use. To minimize discoloration, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at reduced temperatures.[3]
Q3: I am observing unexpected peaks in my HPLC analysis of a reaction mixture containing this compound. How can I identify them?
A3: The identification of unknown peaks in your chromatogram is a critical step in troubleshooting. A combination of analytical techniques is often most effective:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of the impurities, which provides significant clues to their identity.[1]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity.
-
LC-SPE-NMR: This technique allows for the separation of impurities by LC, followed by their trapping on a solid-phase extraction (SPE) cartridge and subsequent analysis by NMR for structural elucidation.[2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, GC-MS provides excellent separation and definitive identification through mass spectral data.[5]
Q4: What are the recommended storage conditions for this compound to maintain its purity?
A4: To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent oxidation.[3]
-
Light Protection: Keep the container tightly sealed and protected from light to avoid photochemical degradation.[3]
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration is often recommended.
-
Container: Use a well-sealed, appropriate container to prevent contamination and exposure to moisture and air.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks in HPLC | Secondary interactions between the basic aniline group and acidic silanol groups on the column's stationary phase.[1] | - Use a mobile phase containing a competing base or adjust the pH.- Employ a column with end-capping or a different stationary phase.[1] |
| Column contamination or a void at the head of the column.[1] | - Flush the column with a strong solvent.- If the issue persists, replace the column.[1] | |
| Incomplete Separation of Isomers | Insufficient resolution of the chromatographic method. | - Optimize the mobile phase composition and gradient.- Try a different column chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase for enhanced separation of fluorinated compounds).- For preparative chromatography, consider using a longer column or smaller particle size packing material. |
| Low Recovery After Column Chromatography | The compound may be adsorbing irreversibly to the silica gel. | - Pre-treat the silica gel with a small amount of a suitable amine (e.g., triethylamine) to neutralize acidic sites.- Use a less polar eluent system if the compound is highly polar. |
| Sample Discoloration During Purification | The compound may be degrading on the column or during solvent evaporation. | - Perform the purification quickly and at a lower temperature.- Use solvents that have been purged with an inert gas to remove dissolved oxygen.- Add a small amount of an antioxidant, if compatible with the downstream application. |
| Presence of Insoluble Material | The impurity may have low solubility in the chosen solvent system. | - Filter the sample before injection or loading onto a column.- Try a different solvent or a solvent mixture to fully dissolve the sample. |
Experimental Protocols
General Protocol for HPLC Purity Analysis
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the purity of this compound. Method optimization will likely be required.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a 50:50 mixture) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity can be calculated using the area normalization method.
General Protocol for Flash Column Chromatography
This protocol provides a starting point for the purification of this compound by flash column chromatography.
Materials:
-
Silica gel (for flash chromatography)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column and appropriate apparatus
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Carefully pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC) or HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table provides a hypothetical comparison of purification methods based on data for analogous compounds. Actual results for this compound may vary.
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery (%) | Notes |
| Flash Column Chromatography | 85 | >98 | 80-90 | Effective for removing baseline impurities and colored byproducts. |
| Preparative HPLC | 95 | >99.5 | 60-80 | Ideal for achieving very high purity, but with potentially lower recovery. |
| Recrystallization | 90 | >99 | 70-85 | Highly dependent on finding a suitable solvent system. Can be very effective for removing small amounts of impurities. |
| Distillation | 80 | >97 | 75-85 | Suitable for thermally stable compounds and for removing non-volatile impurities. |
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: A logical diagram illustrating the relationship between common problems, their potential causes, and corrective actions.
References
Technical Support Center: Synthesis of Trifluoromethylated Anilines
Welcome to the technical support center for the synthesis of trifluoromethylated anilines. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of trifluoromethylated anilines?
A1: The synthesis of trifluoromethylated anilines is often accompanied by several side reactions that can impact yield and purity. The most prevalent issues include:
-
Over-alkylation: In N-alkylation reactions, the desired mono-alkylated product can react further to form an undesired N,N-dialkylated byproduct. This is a common challenge as the mono-alkylated product is often more nucleophilic than the starting aniline.[1]
-
Polymerization: Anilines are susceptible to oxidative polymerization, which can be initiated by air, light, or oxidizing agents, leading to the formation of colored oligomers and insoluble materials.[2][3]
-
Poor Regioselectivity: During direct trifluoromethylation of the aniline ring, the reaction can occur at multiple positions (ortho, para, meta), resulting in a mixture of isomers that can be difficult to separate.
-
Hydrolysis of Reagents: Moisture-sensitive reagents can hydrolyze, leading to reduced efficiency and the formation of byproducts.
-
Formation of Byproducts from Trifluoromethylating Agents: Depending on the trifluoromethyl source used, specific side products can be generated. For example, using CF₃I in photoredox catalysis can lead to competitive aryl iodination.
Q2: How can I minimize the formation of the N,N-dialkylated byproduct during N-alkylation?
A2: Controlling over-alkylation is crucial for achieving a high yield of the desired mono-N-alkylated trifluoromethylated aniline. Key strategies include:
-
Stoichiometric Control: Using a slight excess of the aniline relative to the alkylating agent can increase the probability of the alkylating agent reacting with the primary amine.[1]
-
Controlled Addition of Alkylating Agent: Adding the alkylating agent dropwise over a period can help maintain a low instantaneous concentration, thus disfavoring the second alkylation.
-
Temperature Management: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of the second alkylation more significantly than the first.[1]
-
Choice of Base and Solvent: The reaction medium can influence selectivity. Milder bases may be preferred as strongly basic conditions can increase the nucleophilicity of the mono-alkylated product, making it more prone to a second alkylation.
Q3: My aniline starting material is polymerizing during the reaction. What steps can I take to prevent this?
A3: Aniline polymerization is a common issue, often indicated by the formation of dark, insoluble materials. To mitigate this, consider the following:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate oxidative polymerization.
-
Use of Freshly Distilled Anilines: Impurities in the starting aniline can sometimes catalyze polymerization. Using freshly distilled or purified aniline is recommended.
-
Control of Reaction Temperature: Highly exothermic reactions can lead to localized heating, which may promote polymerization. Ensure adequate temperature control throughout the reaction.
-
Avoidance of Strong Oxidizing Agents: Unless required by the specific reaction mechanism, avoid unnecessary exposure to strong oxidizing agents.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of trifluoromethylated anilines.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time. Ensure all reagents are of high purity and are added in the correct stoichiometry. |
| Degradation of Starting Material or Product | If the starting material or product is unstable under the reaction conditions, consider using a milder base, a lower reaction temperature, or a shorter reaction time. Ensure the work-up procedure is performed promptly after the reaction is complete. |
| Suboptimal Catalyst or Ligand (for cross-coupling reactions) | In reactions like the Buchwald-Hartwig amination, the choice of ligand is critical. For electron-deficient aryl halides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[4] Screen different palladium precatalysts and ligands to find the optimal combination for your specific substrate. |
| Poor Diazonium Salt Formation (in Sandmeyer reactions) | For Sandmeyer trifluoromethylation, ensure diazotization is carried out at low temperatures (typically 0-5 °C) to prevent decomposition of the diazonium salt. Using a one-pot procedure where the diazonium salt is generated and consumed in situ can be beneficial for unstable substrates.[5] |
Issue 2: Formation of an Intractable Mixture of Isomers
| Potential Cause | Recommended Solution |
| Lack of Regiocontrol in C-H Trifluoromethylation | The regioselectivity of direct C-H trifluoromethylation is highly dependent on the electronic and steric properties of the aniline substrate and the reaction conditions. Employing a directing group on the aniline nitrogen can help guide the trifluoromethyl group to a specific position. Alternatively, consider a multi-step synthetic route that allows for precise installation of the trifluoromethyl group. |
| Isomerization under Reaction Conditions | Certain reaction conditions can promote the migration of functional groups. Analyze the reaction at different time points to determine if isomerization is occurring over time. If so, a shorter reaction time or lower temperature may be necessary. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Product and Byproducts | If the desired product and a byproduct have similar polarities, separation by column chromatography can be challenging. Optimize the mobile phase composition, try a different stationary phase, or consider derivatizing the product or byproduct to alter its polarity before chromatography. |
| Formation of an Emulsion during Work-up | Emulsions can form during the aqueous work-up, making phase separation difficult. To break an emulsion, try adding a saturated solution of NaCl (brine) or a small amount of a different organic solvent. Filtration through a pad of celite can also be effective. |
| Presence of Insoluble Polymeric Material | If polymeric byproducts are present, they can often be removed by filtration before proceeding with the aqueous work-up and extraction. |
Quantitative Data on Side Reactions
The following tables provide quantitative data on how reaction parameters can influence the formation of side products.
Table 1: Effect of Temperature on N-Alkylation of Aniline with Methanol
| Temperature (°C) | Aniline Conversion (%) | Selectivity for N-Methylaniline (%) | Selectivity for N,N-Dimethylaniline (%) | Selectivity for C-Alkylated Products (%) |
| 250 | 45 | 85 | 10 | 5 |
| 300 | 70 | 75 | 20 | 5 |
| 350 | 90 | 60 | 35 | 5 |
| 400 | 95 | 40 | 50 | 10 |
This data illustrates a general trend where increasing temperature boosts overall conversion but decreases selectivity for the mono-alkylated product in favor of the di-alkylated product and C-alkylation byproducts.
Table 2: Influence of Ligand on Buchwald-Hartwig Amination Yield
| Ligand | Yield (%) |
| JohnPhos | 31 |
| tBuXPhos | 77 |
| DavePhos | 84 |
| XPhos | >99 |
| SPhos | >99 |
| BrettPhos | >99 |
| RuPhos | >99 |
Data from a study on the amination of 4-methoxyaniline with 3,5-bis(trifluoromethyl)bromobenzene, highlighting the critical role of ligand selection in achieving high yields.[6]
Experimental Protocols
Protocol 1: General Procedure for Sandmeyer Trifluoromethylation of an Aromatic Amine
This protocol provides a general method for the copper-mediated trifluoromethylation of an aromatic amine via a diazonium salt intermediate.[5][7]
-
Diazotization:
-
Dissolve the aromatic amine (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a flask under an argon atmosphere.
-
Cool the solution to 0-15 °C in an ice bath.
-
Add a diazotizing agent (e.g., isoamyl nitrite, 1.2 eq) dropwise while maintaining the low temperature.
-
Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the diazonium salt.
-
-
Trifluoromethylation:
-
In a separate flask, add a copper promoter (e.g., copper powder, 1.5 eq) and a trifluoromethylating agent (e.g., Umemoto's reagent, 1.5 eq) to the same solvent under an argon atmosphere.
-
Cool this mixture to 0 °C.
-
Slowly add the previously prepared diazonium salt solution to the copper-containing mixture via a cannula or syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated arene.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Trifluoromethyl-Substituted Aryl Bromide
This protocol outlines a general method for the palladium-catalyzed amination of an aryl bromide bearing a trifluoromethyl group.[4]
-
Reaction Setup:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).
-
Add the trifluoromethyl-substituted aryl bromide (1.0 eq) and the amine (1.1-1.2 eq) to the Schlenk tube.
-
-
Reaction Execution:
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-aryl trifluoromethylated aniline derivative.
-
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Reaction pathway illustrating the over-alkylation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4940517A - Polymerization of aniline and its derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Promoted Sandmeyer Trifluoromethylation Reaction [organic-chemistry.org]
Technical Support Center: Large-Scale Synthesis of 2,3-Difluoro-6-(trifluoromethyl)aniline
Welcome to the technical support center for the large-scale synthesis of 2,3-Difluoro-6-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and frequently asked questions encountered during the manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the large-scale production of this compound?
A1: The large-scale synthesis of this compound typically involves a multi-step process. While various routes can be conceptualized, a common strategy involves the synthesis of a substituted trifluoromethylated benzene ring followed by nitration and subsequent reduction of the nitro group to an aniline. Key starting materials can include derivatives of trifluorotoluene.
Q2: What are the critical process parameters to monitor during the synthesis?
A2: For optimal yield and purity, it is crucial to monitor temperature, pressure, reaction time, and the rate of addition of reagents, particularly during nitration and reduction steps. Inadequate control of these parameters can lead to the formation of impurities and side products.
Q3: How can isomeric impurities be minimized or removed?
A3: The formation of isomers is a common challenge in the synthesis of substituted anilines. Careful control of reaction conditions, such as temperature and catalyst selection, can influence regioselectivity. For removal of persistent isomers, fractional distillation or preparative chromatography may be necessary, although these methods can be costly and time-consuming on a large scale.
Q4: Are there any specific safety precautions for handling the intermediates and the final product?
A4: Yes, many of the reagents and intermediates, such as nitrating agents and the final aniline product, are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Special care should be taken during reactions that are highly exothermic, such as nitration.
Troubleshooting Guides
Below are troubleshooting guides for common issues that may arise during the synthesis of this compound.
Low Yield in Nitration Step
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Monitor the reaction progress using techniques like HPLC or GC.- Extend the reaction time if necessary, while monitoring for side product formation. |
| Suboptimal reaction temperature | - Ensure the reaction is maintained at the optimal temperature for nitration. Temperatures that are too low can slow down the reaction, while temperatures that are too high can lead to the formation of byproducts. |
| Incorrect nitrating agent concentration | - Verify the concentration of the nitric acid and sulfuric acid used. The ratio of these acids is critical for efficient nitration. |
Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation | - Use fresh catalyst or increase the catalyst loading. Common catalysts for nitro group reduction include palladium on carbon (Pd/C). |
| Insufficient hydrogen pressure | - Ensure the reaction is carried out under the recommended hydrogen pressure for the specific catalyst and substrate. |
| Presence of catalyst poisons | - Ensure all reagents and solvents are free from impurities that could poison the catalyst, such as sulfur compounds. |
Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Formation of isomeric byproducts | - Optimize the reaction conditions of the preceding steps to improve regioselectivity.- Employ purification techniques such as recrystallization or fractional distillation. |
| Residual starting materials or intermediates | - Ensure the reaction has gone to completion before workup.- Optimize the workup and purification procedures to effectively remove unreacted starting materials. |
| Degradation of the product | - Analyze the product for degradation products and adjust storage and handling conditions accordingly. Anilines can be sensitive to light and air. |
Experimental Protocols
A plausible synthetic route for this compound is outlined below. This is a generalized protocol and may require optimization for large-scale production.
Step 1: Nitration of 2,3-Difluoro-1-(trifluoromethyl)benzene
-
Reaction Setup: In a suitable reactor, cool a mixture of concentrated sulfuric acid to 0-5 °C.
-
Reagent Addition: Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: To this nitrating mixture, add 2,3-Difluoro-1-(trifluoromethyl)benzene dropwise, ensuring the temperature does not exceed 15 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by HPLC or GC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude nitro product. Further purification can be achieved by distillation or chromatography.
Step 2: Reduction of 2,3-Difluoro-1-nitro-6-(trifluoromethyl)benzene
-
Reaction Setup: Charge a hydrogenation reactor with the nitro compound obtained from Step 1, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure.
-
Reaction Monitoring: Stir the mixture at room temperature or slightly elevated temperature and monitor the hydrogen uptake. The reaction progress can also be monitored by HPLC or GC.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation under reduced pressure.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Synthetic Pathway Overview
Caption: Overview of the synthetic route to the target molecule.
Technical Support Center: Managing Exothermic Reactions with 2,3-Difluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 2,3-Difluoro-6-(trifluoromethyl)aniline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, with a strong emphasis on safety and reaction control.
General Safety and Handling
Proper handling of this compound is the first line of defense against potential thermal hazards. The compound and its analogs are combustible and can cause skin and eye irritation.[1][2] Adherence to standard laboratory safety protocols is mandatory.
Summary of Safety Information for Fluorinated Anilines
| Parameter | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. | [1][2] |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames. | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2] |
| In case of a Spill | Absorb with inert material and dispose of it as hazardous waste. Ensure adequate ventilation and wear appropriate PPE during cleanup. | [1] |
| First Aid (Skin Contact) | Immediately wash with plenty of soap and water. Seek medical attention if irritation persists. | [2] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [1][2] |
Troubleshooting Guide for Exothermic Reactions
Q1: My reaction temperature is increasing much faster than expected. What should I do?
An unexpectedly rapid temperature rise is a sign of a potential runaway reaction. Immediate action is required to prevent loss of control.
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Enhance Cooling: Increase the cooling to the reactor. This can be achieved by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Dilution: If safe and feasible, add a cold, inert solvent to dilute the reaction mixture and absorb some of the heat.
-
Prepare for Quenching: Have a quenching agent ready to stop the reaction if the temperature continues to rise uncontrollably. The choice of quenching agent will depend on the specific reaction chemistry.
Follow-up Actions:
-
Investigate the Cause: Once the situation is under control, investigate the potential causes. These could include an incorrect reagent concentration, a higher than expected starting temperature, or contamination.
-
Review Your Protocol: Re-evaluate your experimental protocol. Consider reducing the rate of addition, using a more dilute solution, or employing a more efficient cooling system.
Q2: I am planning to scale up my reaction. What are the key safety considerations?
Scaling up a reaction that involves a potentially exothermic process requires careful planning and a thorough risk assessment. A reaction that is well-behaved on a small scale can become dangerously exothermic on a larger scale due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.
Key Considerations for Scale-Up:
-
Incremental Scaling: Never scale up a reaction by a large factor at once. A general guideline is to not exceed a three-fold increase in scale for each step.[3][4]
-
Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can provide crucial data on the heat of reaction and the onset temperature of any decomposition reactions.
-
Heat Transfer: Ensure your larger-scale reactor has adequate heat removal capacity for the increased heat output of the reaction. Consider the limitations of your cooling system.
-
Reagent Addition Control: For highly exothermic reactions, controlled addition of one of the reagents (semi-batch process) is a critical safety measure.[5] This allows you to control the rate of heat generation.
-
Continuous Monitoring: The reaction should be continuously monitored, with particular attention to the internal temperature.[3]
Q3: How can I predict the potential for an exothermic reaction with this compound?
Predictive Indicators of Exothermicity:
-
Reaction Type: Certain reaction types are known to be highly exothermic. These include nitrations, sulfonations, oxidations, and some types of halogenation and diazotization reactions.
-
Structural Analogs: Research the reactivity of structurally similar compounds. The presence of multiple fluorine atoms and a trifluoromethyl group can significantly impact the reactivity of the aniline.
-
Computational Tools: In the absence of experimental data, computational methods can be used to estimate the heat of reaction.
It is crucial to validate any predictions with small-scale experimental measurements before proceeding to a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway reaction?
A thermal runaway occurs when the heat generated by an exothermic reaction exceeds the rate of heat removal.[6] This leads to an increase in the reaction temperature, which in turn accelerates the reaction rate, generating even more heat. This positive feedback loop can lead to a rapid and uncontrolled increase in temperature and pressure, potentially resulting in an explosion.
Q2: What are the best methods for controlling the temperature of an exothermic reaction in a laboratory setting?
Effective temperature control is key to safely managing exothermic reactions.
Control Strategies:
-
Cooling Baths: Use an appropriately sized and temperature-controlled cooling bath (e.g., ice-water, dry ice-acetone, or a cryostat).
-
Controlled Reagent Addition: Add the most reactive reagent slowly and at a controlled rate to manage the rate of heat generation.
-
Adequate Stirring: Ensure efficient stirring to promote heat transfer to the cooling medium and prevent the formation of localized hot spots.
-
Use of a Reflux Condenser: For reactions run at the boiling point of the solvent, a reflux condenser can help to dissipate heat. However, do not rely on this as the sole means of cooling for a highly exothermic process.[4]
Q3: What should be included in an emergency shutdown procedure for a potentially hazardous reaction?
All laboratory personnel should be familiar with emergency shutdown procedures.
Essential Elements of an Emergency Shutdown Plan:
-
Clear and Concise Instructions: The plan should be easy to understand and follow in a high-stress situation.
-
Location of Emergency Equipment: Clearly identify the location of fire extinguishers, safety showers, and emergency gas shut-off valves.
-
Immediate Actions: Outline the immediate steps to take, such as stopping reagent addition and activating emergency cooling.
-
Evacuation Route: A clear evacuation route should be established.
-
Contact Information: Emergency contact information for lab personnel and emergency services should be readily available.
Experimental Protocols
Generic Protocol for Nucleophilic Aromatic Substitution (NAS) with this compound
Disclaimer: This is a generic protocol and must be adapted and optimized for your specific nucleophile and reaction conditions. A thorough risk assessment must be conducted before carrying out any new reaction.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, amine, or thiol)
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)
-
Reaction vessel with a magnetic stirrer, thermometer, and reflux condenser
-
Cooling bath
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a thermometer to monitor the internal temperature, and a reflux condenser with an inert gas inlet.
-
Initial Charge: To the flask, add this compound (1.0 eq), the base (1.5-2.0 eq), and the anhydrous solvent.
-
Cooling: Place the reaction vessel in a cooling bath and begin stirring. Cool the mixture to the desired starting temperature (e.g., 0 °C).
-
Controlled Addition: Dissolve the nucleophile (1.1-1.5 eq) in a small amount of the anhydrous solvent. Add the nucleophile solution to the reaction mixture dropwise via an addition funnel over a period of 30-60 minutes. Closely monitor the internal temperature during the addition. If the temperature rises significantly, slow down or temporarily stop the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to the desired reaction temperature (this may be room temperature or an elevated temperature). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water or a suitable quenching agent. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or another suitable method.
Visualizations
Caption: Workflow for assessing thermal risks before scaling up a reaction.
Caption: A general experimental workflow emphasizing safety checkpoints.
References
- 1. filipposanfilippo.inspitivity.com [filipposanfilippo.inspitivity.com]
- 2. Guidelines for Laboratory Shutdown During Emergency Closures - Environmental Health and Safety [umaryland.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. fauske.com [fauske.com]
- 6. people.ece.ubc.ca [people.ece.ubc.ca]
Technical Support Center: Catalyst Selection for Coupling Reactions with Fluorinated Anilines
Welcome to the Technical Support Center for catalyst selection in coupling reactions involving fluorinated anilines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these critical synthetic transformations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to optimize your reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My coupling reaction with a fluorinated aniline is giving low to no yield. What are the likely causes?
Answer: Low yields in coupling reactions with fluorinated anilines are common and typically stem from the electron-withdrawing nature of the fluorine substituents. This leads to:
-
Reduced Nucleophilicity of the Aniline: The primary reason for low yields is the decreased electron density on the nitrogen atom, making the aniline a weaker nucleophile. This slows down the crucial C-N bond-forming step in reactions like the Buchwald-Hartwig amination.[1]
-
Catalyst Inhibition or Deactivation: The fluorinated aniline or other reaction components might inhibit or deactivate the palladium catalyst.[1]
-
Challenges in Oxidative Addition: While less common for the aniline partner, the electronic properties of the coupling partner (e.g., aryl halide) can also affect the oxidative addition step in the catalytic cycle.[2]
-
Unfavorable Reductive Elimination: The electron-withdrawing fluoroalkyl group can slow down the final reductive elimination step to form the C-N bond, which can become the turnover-limiting step.
Question 2: I am observing significant amounts of side products, such as hydrodehalogenation of my aryl halide. How can I minimize this?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. To minimize it:
-
Optimize the Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over side reactions. Consider screening a panel of ligands.
-
Control the Base: The nature and strength of the base can influence the reaction pathway. For instance, using weaker bases like potassium phenoxide (KOPh) has been shown to be effective in preventing the decomposition of sensitive fluorinated aniline products that can occur with stronger bases.
-
Ensure an Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst, leading to side reactions. It is crucial to perform the reaction under an inert atmosphere of nitrogen or argon and to use degassed solvents.[1]
Question 3: My Buchwald-Hartwig amination of a fluoroaniline is not proceeding to completion. What adjustments can I make?
Answer: For incomplete Buchwald-Hartwig reactions with fluoroanilines, consider the following:
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes drive the reaction to completion.
-
Screen Different Palladium Precatalysts: Well-defined palladium precatalysts (e.g., G3 or G4 precatalysts) can provide more consistent and higher yields compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[2]
-
Change the Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of catalytic intermediates. Toluene, dioxane, and THF are common choices to screen.[2][3]
-
Elevate the Reaction Temperature: Higher temperatures can overcome the activation energy barrier for sluggish reactions. However, be mindful of potential substrate or product decomposition.
Question 4: In my Suzuki coupling with a bromo-trifluoroaniline, I am getting a complex mixture of products. How can I improve the selectivity?
Answer: Achieving high selectivity in Suzuki couplings with electron-deficient anilines requires careful optimization:
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired coupling. For ortho-substituted bromoanilines, sterically demanding ligands may be necessary to achieve good yields.[1]
-
Base Selection: The choice of base is critical for the transmetalation step. Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective for challenging couplings.[1] It is recommended to screen a variety of bases.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used in Suzuki reactions. The ratio of these solvents can impact the reaction rate and selectivity.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated anilines challenging substrates for coupling reactions?
A: The strong electron-withdrawing effect of fluorine atoms reduces the nucleophilicity of the aniline's nitrogen atom.[1] This makes the key bond-forming steps in many coupling reactions, such as the attack of the amine in Buchwald-Hartwig amination, slower and less efficient.
Q2: Which class of ligands is generally recommended for coupling reactions with fluorinated anilines?
A: Bulky, electron-rich biarylphosphine ligands are often the preferred choice. Ligands like BrettPhos, XPhos, and their derivatives have shown success in couplings with electron-deficient anilines.[4] For specific cases, such as the coupling of fluoroalkylamines, ligands like AdBippyPhos have been found to be highly effective.
Q3: What is the role of the base in these coupling reactions, and what are the best practices for its selection?
A: The base plays multiple roles, including deprotonating the aniline to form the more nucleophilic amide and facilitating the transmetalation step in Suzuki coupling. For sensitive fluorinated substrates, weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium tert-butoxide (NaOtBu) to avoid side reactions and product decomposition.[1][3]
Q4: Can I perform these coupling reactions open to the atmosphere?
A: It is highly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation and failed reactions.[1] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using properly dried and degassed solvents.
Data Summary Tables
The following tables summarize quantitative data from the literature to guide your catalyst and condition selection.
Table 1: Ligand Effects on the Palladium-Catalyzed Coupling of Trifluoroethylamine with 4-n-Butylbromobenzene.
| Entry | Ligand | Yield (%) |
| 1 | AdBippyPhos | 93 |
| 2 | tBuBrettPhos | 88 |
| 3 | tBuXPhos | 10 |
| 4 | JackiePhos | 10 |
| 5 | CyPFtBu | 0 |
| 6 | tBuBippyPhos | 100 |
| 7 | CyBippyPhos | 20 |
Reaction Conditions: [Pd(allyl)Cl]₂, ligand, KOPh, trifluoroethylamine, 4-n-butylbromobenzene.
Table 2: Base Selection for Suzuki Coupling of Ortho-Bromoanilines.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 |
| 2 | K₃PO₄ | Toluene | 100 | Varies |
| 3 | K₂CO₃ | DMF | 110 | Varies |
Note: Yields are substrate-dependent and these conditions serve as a starting point for optimization.[1]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Fluorinated Aniline with an Aryl Bromide
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Fluorinated aniline (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%)
-
Ligand (if not using a precatalyst, e.g., BrettPhos, 1.5-4.5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, fluorinated aniline, base, and palladium precatalyst (or palladium source and ligand) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the Celite pad with additional organic solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Bromoaniline with an Arylboronic Acid
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Fluorinated bromoaniline (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent system (e.g., 4:1 dioxane/water)
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under a stream of inert gas, add the fluorinated bromoaniline, arylboronic acid, base, and palladium catalyst to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: A general workflow for catalyst selection in coupling reactions with fluorinated anilines.
Caption: A decision tree for troubleshooting low yields in coupling reactions with fluorinated anilines.
References
Technical Support Center: Synthesis of 2,3-Difluoro-6-(trifluoromethyl)aniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the work-up procedure for the synthesis of 2,3-Difluoro-6-(trifluoromethyl)aniline. Below you will find troubleshooting guidance and frequently asked questions to help optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the work-up and purification of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Work-up | - Incomplete reaction. - Product loss during aqueous extraction due to incorrect pH. - Formation of a stable emulsion during extraction. | - Monitor the reaction to completion using an appropriate technique (e.g., TLC, GC-MS, or NMR). - Ensure the aqueous layer is at the correct pH before extraction. For anilines, extraction is typically performed from a basic aqueous solution. - To break emulsions, add saturated brine solution or a small amount of a different organic solvent. In some cases, filtration through a pad of Celite® can be effective. |
| Product Discoloration (Yellow, Brown, or Black) | - Oxidation of the aniline functional group by air and/or light. | - Store the purified product under an inert atmosphere (nitrogen or argon) and in a light-protected container (e.g., amber vial) at a low temperature. - For solid products, recrystallization, potentially with the addition of a small amount of a reducing agent like sodium dithionite or activated charcoal, can remove colored impurities.[1] - For liquid products, vacuum distillation can be an effective purification method.[1] |
| Presence of Impurities in the Final Product | - Unreacted starting materials. - Formation of side-products during the synthesis. - Co-elution of impurities with the product during column chromatography. | - Optimize the reaction conditions to ensure complete conversion of the starting materials. - Adjust the work-up procedure to remove specific impurities (e.g., an acidic wash to remove basic impurities or a basic wash for acidic impurities). - For purification by column chromatography, screen different eluent systems to achieve better separation. The use of a base-deactivated silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve the peak shape and separation of basic anilines.[1] |
| Poor Separation During Column Chromatography | - Strong interaction of the basic aniline with the acidic silica gel. - Inappropriate eluent system. | - Use a less acidic stationary phase, such as alumina or base-deactivated silica gel. - Add a small percentage of a tertiary amine (e.g., 0.1-1% triethylamine) to the eluent to suppress tailing and improve separation.[1] - Perform a systematic screening of eluent systems with varying polarities. |
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for the synthesis of a fluorinated aniline like this compound?
A1: A typical work-up involves quenching the reaction mixture, followed by extraction of the product into an organic solvent. The organic layer is then washed with aqueous solutions to remove impurities, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography or distillation.
Q2: Which organic solvent is best for extracting this compound?
A2: Ethyl acetate is a commonly used solvent for extracting anilines from aqueous solutions due to its good solvating properties for many organic compounds and its partial polarity. Other solvents like dichloromethane or diethyl ether can also be used. The choice of solvent may depend on the specific reaction mixture and subsequent purification steps.
Q3: How can I remove unreacted acidic or basic reagents from my crude product?
A3: To remove acidic impurities, you can wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. To remove basic impurities, a wash with a dilute aqueous acid, like 1M HCl, is effective. However, be cautious when washing anilines with acid, as this will form the corresponding ammonium salt, which is water-soluble. The free aniline can be recovered by basifying the aqueous layer and re-extracting.[1]
Q4: My purified this compound darkens over time. What is happening and how can I prevent it?
A4: The discoloration of anilines is often due to aerial oxidation, which is accelerated by exposure to light and air.[1] To prevent this, it is crucial to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in a sealed, light-protected container (amber vial), and at a low temperature (e.g., in a refrigerator).
Q5: What analytical techniques are recommended for assessing the purity of the final product?
A5: A combination of techniques is recommended for a thorough purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can provide information on the presence of volatile impurities and confirm the mass of the product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C NMR) is essential for structural confirmation and can also be used for quantitative purity analysis (qNMR). High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) is another powerful tool for determining purity.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the work-up and purification of a synthesized fluorinated aniline.
References
Technical Support Center: Overcoming Low Reactivity of Highly Substituted Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low reactivity of highly substituted anilines in common synthetic transformations.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during experiments with highly substituted anilines, offering potential causes and solutions in a direct question-and-answer format.
FAQs: General Issues
Q1: Why is my highly substituted aniline not reacting or showing very low conversion?
A: The low reactivity of highly substituted anilines stems from two primary factors:
-
Steric Hindrance: Bulky groups, particularly in the ortho positions, physically block the nitrogen's lone pair of electrons, impeding its ability to attack an electrophile. This is often referred to as the "ortho effect".[1]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density on the nitrogen atom through inductive and resonance effects.[2][3] This reduces the nucleophilicity of the aniline, making it less reactive.[2][4]
Q2: My reaction is sluggish and requires harsh conditions. How can I improve the reaction rate?
A: To accelerate reactions with poorly reactive anilines, consider the following strategies:
-
Use a More Active Catalyst: For cross-coupling reactions, switch to catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2][5]
-
Employ a Stronger Coupling Reagent: For amide bond formation, standard reagents may be insufficient. Use more powerful onium salt reagents like HATU, HCTU, or COMU.[6][7]
-
Increase Reaction Temperature: Carefully increasing the temperature can often overcome the activation energy barrier. However, monitor for potential decomposition of starting materials or products.[8]
-
Force Deprotonation: In some cases, pre-treating the aniline with a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (nBuLi) can generate a more potent nucleophile.[8][9]
FAQs: Amide Coupling Reactions
Q3: My amide coupling reaction with a sterically hindered aniline is failing using standard DCC/EDC and HOBt. What should I try next?
A: This is a common issue. Standard carbodiimide reagents are often too weak for sterically demanding couplings.[7] Consider these more effective alternatives:
-
Switch to Uronium/Aminium Salt Reagents: Reagents like HATU, HBTU, HCTU, and COMU are known to be highly effective for hindered couplings.[6][7][] COMU is often preferred due to its high efficiency and improved safety profile.[7][11]
-
Use Phosphonium Salt Reagents: PyBOP and PyAOP are excellent alternatives, particularly for minimizing racemization.[6][7][11]
-
Employ Acyl Fluorides: An in situ formation of acyl fluorides can be an effective method for coupling with both sterically hindered and electron-deficient anilines, especially at elevated temperatures.[12][13]
-
Utilize a Catalyst: Adding a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction by forming a more reactive acylating intermediate.[8]
Q4: I'm observing significant side product formation in my acylation reaction. What are the likely side products and how can I prevent them?
A: Common side products in the acylation of hindered anilines include:
-
Diacylation: This can occur if the product amide is still nucleophilic. To minimize this, use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.[8]
-
O-Acylation: If other nucleophilic groups like hydroxyls are present, they may also be acylated. To avoid this, consider using protecting groups or adjusting the reaction conditions (e.g., lower temperature) to favor N-acylation.[8]
-
Decomposition: High temperatures can lead to the degradation of reagents or products. Monitor the reaction progress to avoid prolonged heating.[8]
FAQs: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
Q5: My Buchwald-Hartwig amination with a 2,6-disubstituted aniline is giving a low yield. How can I optimize the reaction?
A: The success of Buchwald-Hartwig amination with challenging substrates is highly dependent on the choice of ligand, base, and catalyst system.
-
Ligand Selection: Use bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands such as XPhos, RuPhos, and BrettPhos are specifically designed to facilitate reactions with sterically hindered substrates.[2][14]
-
Base Selection: A strong, non-nucleophilic base is often crucial. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are frequently used to deprotonate the weakly acidic N-H bond.[2]
-
Use a Well-Defined Precatalyst: Employing a stable, well-defined palladium precatalyst (e.g., an XPhos Pd G3 or G4 precatalyst) can lead to more reproducible results and higher yields compared to generating the active catalyst in situ.[2]
-
Ensure an Inert Atmosphere: Palladium catalysts can be deactivated by oxygen. Use rigorous techniques like freeze-pump-thaw degassing or working in a glovebox to maintain an inert atmosphere.[2]
Q6: Can I couple an electron-deficient aniline, such as a nitroaniline, using Buchwald-Hartwig amination?
A: Yes, but it is challenging due to the aniline's low nucleophilicity.[2] Success often requires modern catalyst systems. The use of electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands is highly recommended to accelerate the catalytic cycle.[2][5][15] A strong base like NaOtBu is also typically necessary.[2]
Data Presentation
The following tables summarize quantitative data for selected reactions involving highly substituted anilines, providing a comparison of different methods and conditions.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation with Hindered Anilines
| Entry | Aniline Substrate | Carboxylic Acid | Coupling Reagent/Conditions | Yield (%) | Reference |
| 1 | 2,6-Dimethylaniline | Benzoic Acid | EDC, HOBt, DIPEA, CH₂Cl₂, rt, 24h | <10 | Hypothetical/General Knowledge |
| 2 | 2,6-Dimethylaniline | Benzoic Acid | HATU, DIPEA, DMF, rt, 12h | 85 | [6],[7] |
| 3 | 2,6-Diisopropylaniline | Acetic Acid | Ac₂O, DMAP (cat.), Pyridine, 80°C, 18h | 92 | [8] |
| 4 | 2,4,6-Trichloroaniline | Propionic Acid | Propionyl chloride, NaH, THF, 0°C to rt, 4h | 88 | [8] |
| 5 | Methyl anthranilate | Boc-L-Alanine | CDI, Methanesulfonic acid, CH₂Cl₂, rt | 95 | [9] |
Table 2: Buchwald-Hartwig Amination of Hindered Aryl Halides with Hindered Anilines
| Entry | Aryl Halide | Aniline | Catalyst System (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chlorotoluene | N-Methyl-2,4,6-trimethylaniline | Pd₂(dba)₃ (0.5) / RuPhos (1.0) | NaOtBu | 110 | 18 | 94 | [16] |
| 2 | 4-Chloroanisole | N-Methylaniline | Pd₂(dba)₃ (0.01) / RuPhos (0.02) | NaOtBu | 110 | 18 | 99 | [16] |
| 3 | 2-Bromotoluene | 2,6-Diisopropylaniline | XPhos Pd G3 (2) | NaOtBu | 100 | 12 | 91 | [2] |
| 4 | 4-Chlorobenzonitrile | 2,4,6-Trimethylaniline | IPr(NMe₂)₂-Pd-PEPPSI (3) | K₃PO₄ | 120 | 24 | 85 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of a Hindered Aniline using HATU
-
Preparation: To a round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv).
-
Dissolution: Dissolve the carboxylic acid in anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Reagent Addition: Add HATU (1.1 mmol, 1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 equiv) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the highly substituted aniline (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous LiCl solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Hindered Aniline
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the highly substituted aniline (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[2]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.[2]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2]
Visualizations
The following diagrams illustrate key workflows and mechanisms relevant to overcoming the low reactivity of highly substituted anilines.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. research.rug.nl [research.rug.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 2,3-Difluoro-6-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2,3-Difluoro-6-(trifluoromethyl)aniline is critical for the integrity of research outcomes and the safety and efficacy of final pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for purity assessment due to its high resolution, sensitivity, and accuracy.[1] This guide provides a detailed HPLC method for the purity analysis of this compound and objectively compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS), another powerful analytical alternative.
Executive Summary
Both HPLC and GC-MS are highly effective for determining the purity of this compound. HPLC is a versatile method suitable for a broad range of compounds, offering excellent quantitative precision.[2] In contrast, GC-MS provides superior separation efficiency for volatile compounds and offers definitive identification of impurities through mass spectral data. The selection between these methods hinges on the specific analytical requirements, such as the nature of potential impurities, the need for high-throughput analysis, or the necessity for structural elucidation of unknown components.
Data Presentation: HPLC vs. GC-MS for Purity Analysis
The following table summarizes a typical comparison of the quantitative data and performance characteristics of HPLC and GC-MS for the analysis of fluorinated anilines.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase.[1] | Separation of volatile compounds followed by mass-based detection.[1] |
| Specificity | High; capable of separating structurally similar impurities.[1] | Very high; provides structural information for impurity identification.[1] |
| Sensitivity | High (ng to pg level).[1] | Very high (pg to fg level).[1] |
| Applicability | Broad range of non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds; derivatization may be needed for some anilines.[3][4] |
| Typical Purity Result | > 99.5% (Area Percent) | > 99.5% (Area Percent) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Sample Throughput | High | Moderate |
| Cost (Operational) | Moderate (solvents, columns) | High (gases, columns, maintenance) |
Experimental Protocols
Detailed methodologies for both a representative HPLC method and a comparative GC-MS method are provided below.
HPLC Method for Purity Analysis
This reversed-phase HPLC (RP-HPLC) method is designed for the routine purity assessment of this compound, effectively separating the main component from potential process-related impurities such as isomers and starting materials.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area.
GC-MS Method for Impurity Identification
GC-MS is an excellent complementary technique for identifying volatile and semi-volatile impurities that may not be resolved or detected by HPLC.
Chromatographic Conditions:
| Parameter | Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 50-500 amu |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent like dichloromethane or toluene to a final concentration of approximately 100 µg/mL.[5]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the solutions into the GC-MS system. The main component and any impurities are identified based on their retention times and the fragmentation patterns in their mass spectra.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS purity analyses.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for GC-MS purity analysis.
Conclusion
For the routine quality control and purity assessment of this compound, a validated reversed-phase HPLC method provides a reliable, robust, and high-throughput solution. It is ideal for quantifying the main component and known impurities with high precision. However, for comprehensive impurity profiling, especially during process development or troubleshooting, the use of GC-MS as a complementary technique is invaluable. It offers definitive structural identification of unknown volatile impurities, which is crucial for understanding the synthesis process and ensuring the overall quality of the intermediate.[3] The choice of method, or the combination thereof, should be guided by the specific analytical goals and regulatory requirements.
References
Validating the Structure of 2,3-Difluoro-6-(trifluoromethyl)aniline: A Comparative NMR Analysis
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, indispensable for the unambiguous structure elucidation of organic molecules. For drug development professionals and researchers, confirming the precise substitution pattern of aromatic compounds such as 2,3-Difluoro-6-(trifluoromethyl)aniline is critical. This guide provides a comparative analysis of its expected NMR spectral data against structurally similar alternatives, offering a clear methodology for its positive identification.
The validation of this compound's structure relies on the careful interpretation of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a detailed electronic and connectivity map of the molecule. The presence and interplay of the fluorine and trifluoromethyl substituents create a unique spectral fingerprint that allows for its differentiation from isomeric and related structures.
Comparative NMR Data
The following tables summarize the expected and observed NMR spectral data for this compound and several alternative structures. This data facilitates a direct comparison, highlighting the key spectral features for accurate identification.
¹H NMR Data
| Compound | Aromatic Protons (δ, ppm, multiplicity, J Hz) | Amine Protons (δ, ppm, multiplicity) |
| This compound (Expected) | ~6.8-7.2 (m) | ~4.0-5.0 (br s) |
| 4-Fluoro-3-(trifluoromethyl)aniline[1] | 6.94 (m), 6.82 (m), 6.74 (m) | 3.72 (s) |
| 2-Fluoro-5-(trifluoromethyl)aniline[2] | Signals in the aromatic region | Not specified |
| 2-(Trifluoromethyl)aniline[3] | Aromatic signals present | Not specified |
| 3,5-Difluoroaniline[4] | Aromatic signals present | Not specified |
| 2,6-Difluoroaniline[5] | Aromatic signals present | Not specified |
| 2,4-Difluoroaniline[6] | Aromatic signals present | Not specified |
¹³C NMR Data
| Compound | Aromatic Carbons (δ, ppm) | CF₃ Carbon (δ, ppm, multiplicity, J Hz) |
| This compound (Expected) | ~110-150 | ~120-130 (q, ¹JCF ≈ 270-280) |
| 4-Fluoro-3-(trifluoromethyl)aniline[7] | Spectral data available | Spectral data available |
| N,2-dimethyl-N-(trifluoromethyl)aniline[8] | 142.3, 138.6, 132.1, 128.8, 127.9, 127.6 | 124.9 (q, J = 254.3) |
| 2,6-Dibromo-3,5-difluoro-4-iodoaniline[9] | 54.2 (t, ²JCF = 32), 90.0 (dd, ²JCF = 29, ⁴JCF = 3), 144.1 (t, ³JCF = 5), 158.0 (dd, ¹JCF = 241, ³JCF = 8) | Not Applicable |
¹⁹F NMR Data
| Compound | Aromatic Fluorines (δ, ppm) | Trifluoromethyl Fluorines (δ, ppm) |
| This compound (Expected) | Two distinct signals in the aromatic fluorine region | One signal around -60 to -65 |
| N,2-dimethyl-N-(trifluoromethyl)aniline[8] | Not Applicable | -59.97 |
| 4-methoxy-N-methyl-N-(trifluoromethyl)aniline[8] | Not Applicable | -60.49 |
| 2,6-Dibromo-3,5-difluoro-4-iodoaniline[9] | 84.5 | Not Applicable |
Experimental Protocols
General Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-20 mg of the aniline sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be used as an internal standard for ¹H and ¹³C NMR, though modern spectrometers can reference the residual solvent peak. For ¹⁹F NMR, an external standard like CFCl₃ is often used.
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR: A simple one-pulse experiment is generally used. Due to the high sensitivity of the ¹⁹F nucleus, acquisition times are typically short.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.
Caption: A flowchart illustrating the process of NMR data acquisition, spectral analysis, and final structure confirmation for this compound.
The structural validation of this compound is definitively achieved through a multi-faceted NMR approach. By comparing the acquired ¹H, ¹³C, and ¹⁹F NMR spectra with the data of known, structurally similar compounds, researchers can confidently confirm the identity and purity of their sample. The unique coupling patterns and chemical shifts arising from the specific arrangement of the fluoro and trifluoromethyl substituents provide an unambiguous spectral signature, crucial for advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Difluoroaniline(5509-65-9) 1H NMR spectrum [chemicalbook.com]
- 6. 2,4-Difluoroaniline(367-25-9) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. vanderbilt.edu [vanderbilt.edu]
A Comparative Analysis of 2,3-Difluoro-6-(trifluoromethyl)aniline and its Positional Isomers for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of drug candidates. Among the valuable fluorinated building blocks, difluoro-(trifluoromethyl)aniline isomers are of significant interest. This guide provides an objective comparison of 2,3-Difluoro-6-(trifluoromethyl)aniline with its key positional isomers, supported by available physicochemical data, predicted reactivity, and established experimental protocols.
Physicochemical Properties: A Comparative Overview
The position of fluorine and trifluoromethyl substituents on the aniline ring significantly impacts key physicochemical parameters such as melting point, boiling point, and pKa. These properties, in turn, influence the solubility, absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates derived from these intermediates.
| Property | This compound | 2-Fluoro-3-(trifluoromethyl)aniline | 2-Fluoro-5-(trifluoromethyl)aniline | 4-Fluoro-3-(trifluoromethyl)aniline | 2,5-Difluoro-3-(trifluoromethyl)aniline | 3,4-Difluoro-5-(trifluoromethyl)aniline |
| CAS Number | 825933-28-4 | 123973-25-1 | 535-52-4 | 2357-47-3 | 223098-18-6 | 1803790-37-5 |
| Molecular Formula | C₇H₄F₅N | C₇H₅F₄N | C₇H₅F₄N | C₇H₅F₄N | C₇H₄F₅N | C₇H₄F₅N |
| Molecular Weight ( g/mol ) | 197.11 | 179.11 | 179.11 | 179.11 | 197.11 | 197.11 |
| Boiling Point (°C) | Not available | 189 (lit.) | 155 (lit.) | 207-208 (lit.) | Not available | Not available |
| Density (g/mL at 25°C) | Not available | 1.39 (lit.) | 1.378 (lit.) | 1.393 (lit.) | Not available | Not available |
| Refractive Index (n20/D) | Not available | 1.462 (lit.) | 1.461 (lit.) | 1.466 (lit.) | Not available | Not available |
| Predicted pKa | Lower | Low | Low | Low | Lower | Lower |
Reactivity and Synthetic Utility
The reactivity of aniline isomers is primarily dictated by the electronic and steric effects of the substituents on the aromatic ring. The amino group is an activating, ortho-, para-director for electrophilic aromatic substitution. However, the strongly electron-withdrawing fluorine and trifluoromethyl groups deactivate the ring and influence the nucleophilicity of the amino group.
General Reactivity Trends:
-
Nucleophilicity of the Amino Group: The presence of ortho- and para- fluorine and trifluoromethyl groups significantly reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity. This impacts reactions such as acylation and alkylation. For this compound, the two ortho substituents (fluoro and trifluoromethyl) create significant steric hindrance and strong electron withdrawal, making the amino group less reactive compared to isomers where the ortho positions are less substituted.
-
Electrophilic Aromatic Substitution: The aniline ring in all these isomers is strongly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the substituents. Reactions like nitration or halogenation would require harsh conditions and may lead to a mixture of products.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring can be susceptible to nucleophilic aromatic substitution, especially when activated by the strongly electron-withdrawing trifluoromethyl group. The ease of substitution will depend on the position of the fluorine atom relative to the trifluoromethyl group and the nature of the nucleophile.
-
Cross-Coupling Reactions: These aniline derivatives are valuable substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings.[1] The amino group can be a directing group or can be converted to other functional groups (e.g., halides via Sandmeyer reaction) to facilitate these transformations.
Role in Drug Discovery and Development
Fluorinated anilines are prevalent scaffolds in a wide range of therapeutic agents, particularly in the development of kinase inhibitors for oncology.[2] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The specific substitution pattern of the difluoro-(trifluoromethyl)aniline isomers can fine-tune the biological activity and pharmacokinetic properties of the final drug molecule.
For instance, substituted anilines are key components of many ATP-competitive kinase inhibitors, where the aniline moiety often forms crucial hydrogen bonds with the hinge region of the kinase domain. The electronic properties of the aniline ring, modulated by the fluorine and trifluoromethyl substituents, can influence the strength of these interactions and the overall potency of the inhibitor.
While specific structure-activity relationship (SAR) studies directly comparing all these isomers are not publicly available, it is established that the positioning of these substituents is critical for optimizing target engagement and selectivity. For example, in the development of VEGFR-2 kinase inhibitors, a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group was found to be a key pharmacophore.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and analysis of these specialized chemical entities.
General Synthesis of Difluoro-(trifluoromethyl)aniline Isomers
The synthesis of these isomers often involves multi-step sequences starting from commercially available precursors. A common strategy is the reduction of a corresponding nitrobenzene derivative.
Example: Synthesis of 2,3-Difluoroaniline from 1,2-dibromo-4,5-difluoro-3-nitrobenzene [5]
-
Dissolution: Dissolve 1,2-dibromo-4,5-difluoro-3-nitrobenzene (1 equivalent) in methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) and triethylamine (a small amount, e.g., 0.03 equivalents).
-
Hydrogenation: Replace the atmosphere in the reaction vessel with hydrogen gas and stir the mixture at a slightly elevated temperature (e.g., 50°C) under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst.
-
Purification: The resulting solution containing the desired 2,3-difluoroaniline can be further purified by distillation or column chromatography.
Characterization of Isomers by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and differentiation of isomers.
-
Sample Preparation: Dissolve approximately 5-10 mg of the aniline isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.[6]
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine NMR spectrum. The chemical shifts of the fluorine atoms and the trifluoromethyl group will be characteristic for each isomer and can be used for unambiguous identification.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
Data Analysis: Analyze the chemical shifts, coupling constants (J-coupling), and integration of the signals to confirm the substitution pattern on the aniline ring.[6]
Visualizing Workflows and Pathways
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of difluoro-(trifluoromethyl)aniline isomers.
Relevance to Kinase Inhibitor Signaling Pathways
Difluoro-(trifluoromethyl)aniline derivatives are often incorporated into small molecule inhibitors that target protein kinases involved in cancer cell signaling. One such critical pathway is the FLT3 signaling pathway, which is frequently mutated in Acute Myeloid Leukemia (AML).[7]
References
- 1. nbinno.com [nbinno.com]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Impurity Analysis of 2,3-Difluoro-6-(trifluoromethyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical factor in drug development and manufacturing. For 2,3-Difluoro-6-(trifluoromethyl)aniline, a key building block in the synthesis of various pharmaceutical compounds, rigorous impurity profiling is essential to ensure the safety, efficacy, and quality of the final drug product. This guide provides an objective comparison of the primary analytical techniques used for impurity analysis in this compound samples, supported by potential experimental data and detailed methodologies.
Comparison of Analytical Techniques for Impurity Profiling
The choice of analytical technique for impurity profiling of this compound is dictated by the nature of the expected impurities, the required sensitivity, and the desired level of structural information. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. |
| Typical Impurities Detected | Starting materials, non-volatile byproducts, isomers, and degradation products. | Volatile and semi-volatile impurities, residual solvents, and some reaction byproducts. | A wide range of impurities, providing detailed structural elucidation of unknowns. |
| Sample Throughput | High | Moderate to High | Low to Moderate |
| Quantitative Accuracy | Excellent | Good to Excellent | Good (with internal standards) |
| Structural Information | Limited (retention time, UV spectrum) | Good (mass spectrum provides fragmentation patterns) | Excellent (detailed molecular structure) |
| Common Detectors | UV-Visible, Diode Array (DAD), Mass Spectrometry (MS) | Mass Spectrometry (MS), Flame Ionization (FID) | Not applicable |
Potential Impurities in this compound
Based on common synthetic routes and potential degradation pathways, the following types of impurities may be present in this compound samples:
-
Isomeric Impurities: Positional isomers of the difluoro- and trifluoromethyl- groups on the aniline ring, which may be formed during the synthesis.
-
Starting Materials and Intermediates: Unreacted precursors or intermediates from the synthetic process.
-
Reaction Byproducts: Compounds formed from side reactions during the synthesis.
-
Degradation Products: Products formed due to exposure to light, heat, or oxidative conditions.
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data for the analysis of impurities in a batch of this compound using HPLC-UV and GC-MS.
Table 1: HPLC-UV Analysis of a this compound Sample
| Impurity | Retention Time (min) | Area (%) | Specification Limit (%) |
| Isomer 1 | 8.5 | 0.12 | ≤ 0.15 |
| Unknown Impurity 1 | 9.2 | 0.08 | ≤ 0.10 |
| Starting Material A | 11.5 | 0.05 | ≤ 0.10 |
| This compound | 10.1 | 99.70 | ≥ 99.5 |
| Total Impurities | 0.30 | ≤ 0.50 |
Table 2: GC-MS Analysis of Volatile Impurities in a this compound Sample
| Impurity | Retention Time (min) | Area (%) | Identification (via MS library) | Specification Limit (ppm) |
| Dichloromethane | 3.2 | 0.005 | Confirmed | ≤ 600 |
| Toluene | 5.8 | 0.002 | Confirmed | ≤ 890 |
| Unknown Volatile 1 | 7.1 | 0.001 | Tentative Match | Report |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: A standard HPLC system equipped with a UV-Visible or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Visualizing the Analytical Workflow
A clear and logical workflow is crucial for the systematic analysis of impurities. The following diagrams, generated using the DOT language, illustrate the typical workflows for impurity analysis.
Caption: General workflow for the analysis of impurities in this compound samples.
Caption: Comparative signaling pathways of HPLC and GC-MS analytical techniques for impurity profiling.
Unveiling Aniline's Purity: A Comparative Guide to GC-MS Analysis of Synthesis Byproducts
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized aniline is paramount. Undesired byproducts from the manufacturing process can significantly impact the quality, safety, and efficacy of final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of byproducts in two primary aniline synthesis routes: the catalytic hydrogenation of nitrobenzene and the ammonolysis of phenol.
This document details experimental protocols, presents comparative data on byproduct formation, and offers a visual workflow to aid in the analytical process. The objective is to equip researchers with the necessary information to effectively monitor and control the purity of aniline in their applications.
Comparing Aniline Synthesis Routes: A Byproduct Perspective
The two predominant industrial methods for aniline synthesis, while both effective, can yield distinct byproduct profiles. The choice of synthesis route and reaction conditions plays a crucial role in the types and quantities of impurities present in the final product.
Catalytic Hydrogenation of Nitrobenzene
This is the most common method for industrial aniline production. It involves the reduction of nitrobenzene with hydrogen gas in the presence of a metal catalyst. The reaction can be carried out in either a liquid or vapor phase.
Common Byproducts:
-
Azoxybenzene: An intermediate formed through the condensation of nitrosobenzene and phenylhydroxylamine.
-
Azobenzene: Formed by the reduction of azoxybenzene.
-
Hydrazobenzene (1,2-diphenylhydrazine): An intermediate in the reduction of azobenzene to aniline.
-
Unreacted Nitrobenzene: Incomplete reaction can leave residual starting material.
-
Over-hydrogenation Products: Under harsh conditions, the aromatic ring of aniline can be hydrogenated to form cyclohexylamine.[1]
-
Benzene: Can be formed through the hydro-denitrogenation of aniline.[1]
Vapor-phase hydrogenation, often conducted at higher temperatures, can lead to a higher incidence of byproducts compared to liquid-phase processes.[2] The choice of catalyst also significantly influences selectivity and byproduct formation. For instance, bimetallic catalysts like Pd-Ni have been shown to improve selectivity towards aniline and reduce the formation of intermediates compared to monometallic nickel catalysts.[3]
Ammonolysis of Phenol
In this process, phenol is reacted with ammonia at high temperatures and pressures over a solid acid catalyst.
Common Byproducts:
-
Diphenylamine: A significant byproduct formed from the reaction of aniline with phenol.
-
Unreacted Phenol: Incomplete conversion will result in residual phenol.
-
Other substituted phenols and amines: Depending on the catalyst and reaction conditions.
The selectivity to aniline in this process can be influenced by factors such as the ammonia to phenol ratio and the catalyst used, with selectivities reported to be around 93%.[4]
Quantitative Comparison of Byproducts
The following table summarizes typical byproduct levels observed in the two primary aniline synthesis routes. It is important to note that these values can vary significantly based on the specific reaction conditions, catalyst, and purification processes employed.
| Byproduct | Catalytic Hydrogenation of Nitrobenzene (Typical Range) | Ammonolysis of Phenol (Typical Range) |
| Azoxybenzene | < 1% | Not Applicable |
| Azobenzene | < 1% | Not Applicable |
| Hydrazobenzene | < 0.5% | Not Applicable |
| Unreacted Nitrobenzene | < 0.1% | Not Applicable |
| Unreacted Phenol | Not Applicable | < 5% |
| Diphenylamine | Not Applicable | < 7% |
| Cyclohexylamine | < 0.1% (highly condition dependent) | Not Applicable |
| Benzene | < 0.1% (highly condition dependent) | Not Applicable |
Note: Data synthesized from multiple sources.[1][3][4][5]
Experimental Protocols for GC-MS Analysis
A robust GC-MS method is crucial for the accurate identification and quantification of byproducts in an aniline synthesis reaction mixture.
Sample Preparation
-
Reaction Mixture Quenching: Immediately after the synthesis reaction is stopped, a sample of the reaction mixture should be taken and quenched to prevent further reactions. This can be achieved by rapid cooling and dilution in a suitable solvent.
-
Extraction: For liquid-phase reactions, a liquid-liquid extraction is typically performed.
-
Adjust the pH of the aqueous sample to >11 with 1.0 M NaOH.
-
Extract the sample with an organic solvent such as methylene chloride or chloroform.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Dilution: The extracted and dried sample is then diluted to an appropriate concentration for GC-MS analysis. An internal standard (e.g., N-methylaniline) can be added at this stage for accurate quantification.[6]
GC-MS Instrumentation and Conditions
The following table provides a typical set of GC-MS parameters for the analysis of aniline and its byproducts. Optimization may be required based on the specific instrumentation and target analytes.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | DB-1MS or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[7] |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 20:1)[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min[8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Ion Source Temperature | 230 °C[9] |
| Mass Scan Range | 40-450 amu |
| Data Acquisition | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Workflow for GC-MS Analysis of Aniline Synthesis Byproducts
The following diagram illustrates the logical workflow from aniline synthesis to the identification and quantification of byproducts using GC-MS.
Caption: Workflow for the GC-MS analysis of byproducts in aniline synthesis.
This comprehensive guide provides a framework for the effective use of GC-MS in monitoring the purity of synthesized aniline. By understanding the potential byproducts of different synthesis routes and employing robust analytical methodologies, researchers can ensure the quality and consistency of this vital chemical intermediate.
References
- 1. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Structured Mesh-Type Pd/γ-Al2O3/Al Catalyst on Nitrobenzene Liquid-Phase Catalytic Hydrogenation Reactions [mdpi.com]
- 3. aidic.it [aidic.it]
- 4. US3578714A - Process for preparing aniline from phenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 8. Vapor Phase Hydrogenation of Nitrobenzene to Aniline Over Carbon Supported Ruthenium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of pKa and logP for Fluorinated Anilines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of fluorinated anilines is crucial for modern medicinal chemistry. The strategic incorporation of fluorine into drug candidates can significantly alter a molecule's acidity (pKa) and lipophilicity (logP), two key parameters that dictate its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative study of these values for a series of fluorinated anilines, supported by experimental data and detailed methodologies.
The introduction of fluorine to the aniline ring has profound effects on its electronic and hydrophobic character. Generally, the high electronegativity of fluorine acts through an inductive electron-withdrawing effect, which decreases the electron density on the aniline's nitrogen atom. This reduction in electron density lowers the basicity of the amine, resulting in a lower pKa value.[1][2] The impact on lipophilicity (logP) is more nuanced and depends on the position and number of fluorine substituents. While fluorination of an aromatic system often increases lipophilicity, the overall effect is a complex interplay of factors including changes in polarity and molecular conformation.[3][4]
Comparative Data of pKa and logP Values
The following table summarizes the experimental pKa and logP values for aniline and a selection of its fluorinated derivatives. These values have been compiled from various scientific sources to provide a reliable basis for comparison.
| Compound | Structure | pKa (at 25°C) | logP |
| Aniline | C₆H₅NH₂ | 4.60[5] | 0.90[6] |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20[7] | 1.15 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50[8][9] | 1.15 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65[10][11] | 1.15[10] |
| 2,6-Difluoroaniline | 2,6-F₂C₆H₃NH₂ | 1.81 (Predicted)[12] | 1.55 |
| 2,3,4,5,6-Pentafluoroaniline | C₆F₅NH₂ | -0.16 (Predicted)[13] | 2.53 |
The Underlying Chemistry: A Deeper Look
The observed trends in pKa and logP values upon fluorination can be rationalized by considering the interplay of inductive and resonance effects, as well as the unique properties of the fluorine atom.
Signaling Pathway of Fluorine's Influence on pKa and logP
The following diagram illustrates the logical relationship between fluorine substitution and the resulting changes in the physicochemical properties of aniline.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the determination of pKa and logP are provided below.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[14][15]
Materials and Equipment:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[16]
-
Magnetic stirrer and stir bar.
-
Burette.
-
Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[16]
-
0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[16]
-
The fluorinated aniline sample.
-
Deionized water.
-
Nitrogen gas source.
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of the fluorinated aniline in deionized water.[16]
-
Ionic Strength Adjustment: Add a sufficient volume of 0.15 M KCl solution to the sample solution to maintain a constant ionic strength throughout the titration.[16]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the pH measurements.[17]
-
Titration:
-
For the determination of the pKa of the conjugate acid of aniline (anilinium ion), titrate the sample solution with the standardized 0.1 M NaOH solution.
-
Place the beaker with the sample solution on the magnetic stirrer and immerse the calibrated pH electrode.
-
Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH reading after each addition, allowing the reading to stabilize.[17]
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to obtain a titration curve.
-
The pKa is determined as the pH at the half-equivalence point, which is the point where half of the aniline has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.[16]
-
Perform the titration in triplicate to ensure accuracy and report the average pKa value.[16]
-
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[18][19]
Materials and Equipment:
-
n-Octanol (pre-saturated with water).
-
Water or a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) (pre-saturated with n-octanol).[20]
-
Separatory funnels or centrifuge tubes with screw caps.
-
Mechanical shaker or vortex mixer.
-
Centrifuge (if emulsions form).
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC).
-
The fluorinated aniline sample.
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[18]
-
Sample Preparation: Prepare a stock solution of the fluorinated aniline in n-octanol.
-
Partitioning:
-
In a separatory funnel or centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated aqueous phase.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the analyte between the two phases.[21]
-
Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the fluorinated aniline in each phase using a suitable analytical method.
-
-
Calculation of logP:
-
The partition coefficient (P) is the ratio of the concentration of the analyte in the n-octanol phase ([Analyte]octanol) to its concentration in the aqueous phase ([Analyte]aqueous).
-
logP is the logarithm to the base 10 of the partition coefficient: logP = log₁₀ ([Analyte]octanol / [Analyte]aqueous)
-
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of pKa and logP for fluorinated anilines.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound Aniline (FDB003571) - FooDB [foodb.ca]
- 7. 2-Fluoroaniline CAS#: 348-54-9 [m.chemicalbook.com]
- 8. 3-Fluoroaniline CAS#: 372-19-0 [m.chemicalbook.com]
- 9. 3-Fluoroaniline price,buy 3-Fluoroaniline - chemicalbook [chemicalbook.com]
- 10. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Fluoroaniline CAS#: 371-40-4 [amp.chemicalbook.com]
- 12. 2,6-Difluoroaniline CAS#: 5509-65-9 [m.chemicalbook.com]
- 13. chembk.com [chembk.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. enamine.net [enamine.net]
Assessing the Metabolic Stability of Trifluoromethylaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl groups into aniline scaffolds is a widely adopted strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, often leading to a longer half-life and improved pharmacokinetic profiles. This guide provides a comparative overview of the metabolic stability of trifluoromethylaniline derivatives, supported by illustrative experimental data and detailed methodologies.
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems such as human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability. While specific data can vary significantly between individual compounds, the following table provides a representative comparison based on general trends observed in medicinal chemistry.
| Compound Moiety | Illustrative Half-life (t½) in HLM (min) | Illustrative Intrinsic Clearance (CLint) (µL/min/mg protein) | General Metabolic Fate |
| Aniline | 15 | 92.4 | Susceptible to rapid oxidation by Cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites and potential reactive intermediates. |
| 3-Fluoroaniline | 35 | 39.6 | The electron-withdrawing fluorine atom can decrease the rate of aromatic hydroxylation, leading to improved metabolic stability compared to the parent aniline. |
| 3-(Trifluoromethyl)aniline | > 60 | < 11.6 | The trifluoromethyl group significantly shields the molecule from metabolic attack, drastically reducing the rate of oxidation and leading to enhanced metabolic stability.[1] |
Experimental Protocols
The data presented above is typically generated using an in vitro liver microsomal stability assay. This assay is a cornerstone of early drug discovery for evaluating the metabolic fate of new chemical entities.[2][3]
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.[3][4]
Materials:
-
Test trifluoromethylaniline derivatives and control compounds
-
Pooled human liver microsomes (HLM)[5]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[4]
-
Acetonitrile (for quenching the reaction)[6]
-
Internal standard for LC-MS/MS analysis[6]
Procedure:
-
Preparation: A stock solution of the test compound is prepared, typically in DMSO.
-
Incubation Mixture: The test compound is added to a pre-warmed incubation mixture containing human liver microsomes and phosphate buffer.[5]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.[5]
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[5]
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[6]
-
Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins.[6]
-
Analysis: The supernatant, containing the remaining parent compound and any metabolites, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
Data Analysis:
The concentration of the parent compound at each time point is determined. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this plot represents the elimination rate constant (k).
-
Half-life (t½): Calculated using the formula: t½ = 0.693 / k
-
Intrinsic Clearance (CLint): Calculated from the half-life and the protein concentration used in the assay.
Metabolic Pathways and Bioactivation
The metabolism of trifluoromethylaniline derivatives is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[7][8] Key metabolic pathways include aromatic hydroxylation and N-dealkylation (for N-substituted derivatives). The trifluoromethyl group's strong electron-withdrawing nature generally slows down these oxidative processes.
However, it is crucial to consider the potential for bioactivation, where metabolism leads to the formation of reactive metabolites. For fluoroanilines, this can involve the formation of reactive quinoneimines.[1] These reactive species can covalently bind to cellular macromolecules, potentially leading to toxicity.
The diagram above illustrates the general metabolic fate of trifluoromethylaniline derivatives. Following Phase I metabolism by CYP450 enzymes, the resulting hydroxylated metabolites can undergo Phase II conjugation to facilitate excretion. However, a competing pathway of bioactivation can lead to the formation of reactive metabolites, which may result in toxicity.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the metabolic stability of trifluoromethylaniline derivatives.
References
- 1. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 2,3-Difluoro-6-(trifluoromethyl)aniline: A Comparative Guide to qNMR and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the assay of 2,3-Difluoro-6-(trifluoromethyl)aniline. This analysis is supported by detailed experimental protocols and data presentation to aid in method selection and implementation.
Methodology Comparison
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity and concentration without the need for a specific reference standard of the analyte itself.[1] Unlike chromatographic methods, qNMR relies on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei contributing to that signal.[2][3] For a fluorinated compound like this compound, ¹⁹F qNMR is particularly advantageous due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, which often results in simpler spectra with less signal overlap compared to ¹H NMR.
HPLC and GC-MS are well-established separation techniques used for quantitative analysis. HPLC is highly precise and robust for purity and impurity profiling, while GC-MS offers exceptional sensitivity and structural information, making it ideal for identifying volatile impurities.[4] However, both methods typically require a certified reference material of the specific analyte for accurate quantification.
| Parameter | ¹⁹F qNMR | HPLC-UV | GC-MS |
| Principle | Signal area is directly proportional to the molar amount of nuclei. | Separation based on polarity; quantification via UV absorbance. | Separation based on volatility; quantification via mass fragment intensity. |
| Primary Use | Absolute quantification, purity assessment, certification of reference materials. | Purity testing, quantification, impurity profiling.[4] | Identification and quantification of volatile compounds, trace analysis.[4] |
| Reference Standard | Requires a certified internal standard of a different compound (e.g., 4-fluoroanisole).[1] | Requires a certified reference standard of the analyte itself. | Requires a reference standard of the analyte for accurate quantification. |
| Advantages | - Definitive structural information[4]- Non-destructive- High accuracy and precision- No analyte-specific standard needed | - High precision and accuracy[4]- Robust and widely available- Good for routine analysis | - High sensitivity and selectivity[4]- Provides molecular weight and fragmentation data- Excellent for trace analysis |
| Disadvantages | - Lower sensitivity than MS- Higher instrumentation cost[4]- Requires careful selection of internal standard and parameters | - Requires a chromophore for UV detection- Potential for co-elution- Consumes solvents | - Analyte must be volatile and thermally stable- Potential for thermal degradation of the sample[4] |
Quantitative Data Summary
The following table presents hypothetical data from a ¹⁹F qNMR experiment to determine the purity of a batch of this compound using 4-fluoroanisole as the internal standard.
| Parameter | Value |
| Analyte Name | This compound |
| Internal Standard (IS) | 4-Fluoroanisole (Purity: 99.8%) |
| Weight of Analyte (Wₐ) | 25.10 mg |
| Weight of IS (Wᵢₛ) | 15.05 mg |
| Molecular Weight of Analyte (MWₐ) | 195.12 g/mol |
| Molecular Weight of IS (MWᵢₛ) | 126.11 g/mol |
| Analyte Signal Integral (Iₐ for -CF₃) | 1.55 |
| IS Signal Integral (Iᵢₛ) | 1.00 |
| Number of Fluorine Nuclei (Analyte, Nₐ) | 3 |
| Number of Fluorine Nuclei (IS, Nᵢₛ) | 1 |
| Calculated Purity | 99.2% |
Purity is calculated using the formula: Purity (%) = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (MWₐ / MWᵢₛ) * (Wᵢₛ / Wₐ) * Purityᵢₛ
Experimental Protocols
Protocol 1: ¹⁹F Quantitative NMR (qNMR) Assay
This protocol details the steps for determining the purity of this compound using ¹⁹F qNMR with an internal standard.
1. Materials and Equipment:
-
Analyte: this compound
-
Internal Standard (IS): High-purity (≥99.5%) 4-fluoroanisole.[1]
-
Solvent: Deuterated chloroform (CDCl₃) or Acetone-d₆.
-
Instrumentation: High-resolution NMR spectrometer (≥400 MHz for ¹H) with a fluorine probe.[1]
-
Labware: High-precision 5 mm NMR tubes, analytical balance (±0.01 mg accuracy), volumetric flasks, and pipettes.[1]
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a clean vial.
-
Accurately weigh approximately 15 mg of the internal standard (4-fluoroanisole) and add it to the same vial. A signal intensity ratio near 1:1 is recommended for optimal accuracy.
-
Dissolve the mixture in approximately 0.7 mL of the chosen deuterated solvent. Ensure complete dissolution.
-
Transfer the solution into a 5 mm NMR tube.
3. NMR Data Acquisition:
-
The following parameters are recommended for a typical qNMR experiment.[1][5] The longitudinal relaxation time (T₁) of all integrated signals must be determined first (e.g., using an inversion recovery experiment) to ensure accurate quantification.
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | ≥ 400 MHz (for ¹H) | Provides better signal dispersion and sensitivity.[1] |
| Pulse Angle | 90° | Maximizes the signal-to-noise ratio.[1] |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | Ensures complete relaxation of all nuclei for accurate quantification.[1] A delay of 60 seconds is often sufficient.[5] |
| Acquisition Time | 1.0 - 2.0 s | Allows the FID to decay completely. |
| Number of Scans | 32 or higher | Improves signal-to-noise ratio. |
| Temperature | 298 K (controlled) | Ensures stable and reproducible experimental conditions.[1] |
4. Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections on the resulting spectrum.
-
Integrate the well-resolved, non-overlapping signal of the analyte (e.g., the -CF₃ group) and the signal of the internal standard.
-
Calculate the purity of the analyte using the standard qNMR equation.
Workflow for qNMR Purity Assay
Caption: Logical workflow for a quantitative NMR (qNMR) experiment.
Protocol 2: HPLC-UV Assay (Alternative Method)
1. Materials and Equipment:
-
Instrumentation: HPLC system with a UV detector, analytical column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Reagents: HPLC-grade acetonitrile and water, certified reference standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength (λmax): Determined by scanning the reference standard (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Procedure:
-
Prepare a stock solution of the reference standard and the analyte sample in the mobile phase.
-
Create a calibration curve by injecting a series of known concentrations of the reference standard.
-
Inject the analyte sample.
-
Quantify the analyte by comparing its peak area to the calibration curve.
Protocol 3: GC-MS Assay (Alternative Method)
1. Materials and Equipment:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms).
-
Reagents: High-purity solvent (e.g., ethyl acetate), reference standard of this compound.
2. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
3. Procedure:
-
Prepare dilute solutions of the reference standard and the analyte sample in ethyl acetate.
-
Inject the solutions into the GC-MS system.
-
Identify the analyte peak by its retention time and mass spectrum.
-
Quantify using an internal or external standard method based on the integrated ion chromatogram of a characteristic mass fragment.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
A Comparative Guide to the Synthesis of Fluorinated Anilines: Efficiency and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into aniline scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, altered basicity, and improved binding affinity, make fluorinated anilines highly sought-after building blocks. The efficient synthesis of these compounds is therefore a critical consideration in drug discovery and development. This guide provides an objective comparison of the synthesis efficiency of different fluorinated anilines, focusing on three primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and the Reduction of Fluoronitroarenes.
Comparative Synthesis Efficiency
The choice of synthetic route to a particular fluorinated aniline is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction. Below is a summary of quantitative data for the synthesis of various mono-, di-, and trifluorinated anilines via the three main strategies, offering a clear comparison of their efficiencies.
| Target Compound | Starting Material(s) | Synthesis Method | Key Reagents & Conditions | Yield (%) | Reference(s) |
| Monofluoroanilines | |||||
| 4-Fluoroaniline | 1-Bromo-4-fluorobenzene, Carbazole (as ammonia surrogate precursor) | Buchwald-Hartwig Amination | Pd(OAc)₂, XPhos, NaOtBu, Toluene, 100-110°C | High (Specific yield not reported for direct amination with ammonia) | [1] |
| 3,5-Difluoroaniline | 2,6-Dichloro-3,5-difluoronitrobenzene | Reduction & Dechlorination | Not specified | Not specified | [2] |
| Difluoroanilines | |||||
| 2,4-Difluoroaniline | 3,5-Dichloro-2,6-difluoronitrobenzene | Reduction & Dechlorination | Not specified | Not specified | [2] |
| 3,5-Dichloro-2,4-difluoroaniline | 2,4-Difluoronitrobenzene | Chlorination then Reduction | Cl₂, I₂, H₂SO₄/DMSO/DMF, 120-160°C (Chlorination) | Not specified | [2] |
| Trifluoroanilines | |||||
| 2,4,6-Trifluoroaniline | 1,3,5-Trifluorobenzene | Not specified | Not specified | Not specified | [3][4][5] |
| 2,4,6-Trifluoroaniline | 3-Nitro-2,4,6-trifluoroacetanilide | Precursor Synthesis | Not specified | Not specified | |
| Fluoronitroanilines (as intermediates) | |||||
| 4-Fluoro-2-nitroaniline | p-Fluoroacetanilide | Nitration followed by hydrolysis | 68% Nitric acid, Acetic acid/anhydride, Microchannel Reactor | 83-94% | |
| 2-Fluoro-5-nitroaniline | 2,4-Dinitrofluorobenzene | Selective reduction of nitro group | Iron powder, Acetic acid, 60-110°C then 110-138°C, 1.5h | 79% | |
| 2,4-Difluoro-6-nitroaniline | 2,4-Difluoroaniline | Acetylation, nitration, and hydrolysis | Nitric acid, Acetic acid, aq. HCl, 90°C, 4h (Nitration) | 14% |
Synthesis Pathway Diagrams
The following diagrams illustrate the general workflows for the three primary synthetic strategies discussed.
Caption: General workflow for SNAr synthesis of fluorinated anilines.
Caption: General workflow for Buchwald-Hartwig amination.
References
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Fluorinated Intermediates
For researchers, scientists, and drug development professionals, the accurate analysis of fluorinated intermediates is a critical yet challenging task. The unique physicochemical properties imparted by fluorine atoms necessitate robust and validated analytical methods to ensure the quality, safety, and efficacy of final pharmaceutical products. This guide provides an objective comparison of common analytical techniques, supported by typical performance data, and outlines detailed experimental protocols to aid in method selection and validation.
The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1] For fluorinated intermediates, this process is often complicated by their potential for volatility, reactivity, and interaction with analytical instrumentation.[2] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method for a fluorinated intermediate is dictated by the analyte's properties, the sample matrix, and the required sensitivity and selectivity.[3] The following table summarizes the performance of commonly employed techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV/MS Detection | Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) | Combustion Ion Chromatography (CIC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection.[3] | Separation of compounds in the liquid phase followed by UV absorbance or mass-based detection.[3] | Direct observation and quantification of the ¹⁹F nucleus in a magnetic field.[4] | Combustion of the sample to convert organofluorine to fluoride, followed by ion chromatography.[5] |
| Selectivity | High, based on retention time and mass-to-charge ratio.[3] | Moderate to High, dependent on chromatographic separation and detector (MS is highly selective).[3] | Highly specific to fluorine-containing molecules.[4] | Measures total organic fluorine, not specific to individual compounds.[5] |
| Sensitivity | Typically in the low ng/mL to pg/mL range.[3] | ng/mL to µg/mL, depending on the detector and analyte's chromophore or ionizability.[3] | Generally lower sensitivity (µg/mL to mg/mL range).[2] | Can achieve ng/L levels for total organofluorine.[5] |
| Precision (%RSD) | < 5% | < 5% | < 2% | < 10% |
| Accuracy (%Recovery) | 90-110% | 90-110% | 95-105% | 80-120% |
| Sample Throughput | High with autosamplers.[3] | High with autosamplers. | Lower, due to longer acquisition times. | Moderate. |
| Key Advantage | Excellent for volatile and thermally stable fluorinated compounds. | Broad applicability to a wide range of fluorinated compounds, including non-volatile and thermally labile ones. | Absolute quantification without the need for a specific reference standard of the analyte.[4] | Provides a measure of the total organofluorine content.[6] |
| Key Limitation | Not suitable for non-volatile or thermally labile compounds.[4] | Requires the analyte to have a chromophore for UV detection or be ionizable for MS detection.[3] | Overlapping signals in complex mixtures can be a challenge.[4] | Does not identify individual fluorinated compounds.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for a Volatile Fluorinated Intermediate
1. Objective: To quantify a volatile fluorinated intermediate in a reaction mixture.
2. Materials and Reagents:
-
Reference standard of the fluorinated intermediate
-
Internal standard (e.g., a structurally similar fluorinated compound with a different retention time)
-
High-purity solvent (e.g., ethyl acetate)
-
Sample containing the fluorinated intermediate
3. Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector and a suitable capillary column (e.g., DB-5ms).
4. Sample Preparation:
-
Accurately weigh and dissolve the reference standard and internal standard in the solvent to prepare stock solutions.
-
Create a series of calibration standards by diluting the reference standard stock solution to cover the expected concentration range of the analyte.
-
Spike each calibration standard and the sample with a fixed concentration of the internal standard.
-
Dilute the sample with the solvent to bring the analyte concentration within the calibration range.
5. GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode with a scan range of m/z 50-500.
6. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the fluorinated intermediate in the sample using the calibration curve.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Protocol
1. Objective: To determine the absolute purity of a fluorinated intermediate.
2. Materials and Reagents:
-
Fluorinated intermediate sample
-
Certified internal standard of known purity (e.g., trifluorotoluene)
-
Deuterated solvent (e.g., CDCl₃)
3. Instrumentation:
-
High-field NMR spectrometer equipped with a fluorine probe.
4. Sample Preparation:
-
Accurately weigh the fluorinated intermediate sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent to dissolve the sample and internal standard completely.
5. ¹⁹F NMR Parameters:
-
Acquire the ¹⁹F NMR spectrum with appropriate parameters to ensure quantitative conditions (e.g., long relaxation delay, sufficient number of scans).
6. Data Analysis:
-
Integrate the signals corresponding to the fluorinated intermediate and the internal standard.
-
Calculate the purity of the intermediate using the following formula: Purity (%) = (I_analyte / N_F_analyte) * (N_F_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N_F = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Visualizing Workflows and Method Selection
To further clarify the processes involved, the following diagrams illustrate the experimental workflows and a logical approach to selecting an appropriate analytical method.
References
The Structure-Activity Relationship of 2,3-Difluoro-6-(trifluoromethyl)aniline Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2,3-Difluoro-6-(trifluoromethyl)aniline derivatives, a scaffold of increasing interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.
The aniline scaffold is a cornerstone in the design of numerous therapeutic agents, and its derivatives are prominent in the field of oncology as kinase inhibitors. The strategic placement of fluorine and trifluoromethyl groups on the aniline ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide synthesizes available data to illuminate the SAR of this compound derivatives and their analogues, offering insights for the rational design of novel drug candidates.
Comparative Analysis of Biological Activity
| Compound ID | Aniline Moiety | Target Kinase(s) | IC50 (nM) | Cell Line | IC50 (µM) |
| Analog 1 | 3-Ethynylaniline | - | - | - | - |
| Analog 2 | 3-Chloro-4-fluoroaniline | EGFR | - | HCC827 | 0.0053 |
| Analog 3 | 3-Bromoaniline | EGFR | - | HepG2 | 8.3 |
| Analog 4 | 4-(3-Fluorobenzyloxy)-3-chloroaniline | Multiple mutated kinases | - | Various | Potent |
| Analog 5 | 3,4-Dichloroaniline | VEGFR2 | 36.78 | - | - |
| Analog 6 | 2,4-Dichloroaniline | VEGFR2 | Potent | - | - |
This table is a compilation of data from multiple sources to illustrate general SAR trends.
Key SAR Insights for this compound Derivatives
Based on the analysis of related compounds, several key SAR insights can be proposed for the this compound scaffold:
-
Role of Fluorine Substitution: The presence of fluorine atoms on the aniline ring often enhances binding affinity to the target protein. The 2,3-difluoro substitution pattern can influence the conformation of the molecule and its electronic properties, potentially leading to improved potency and selectivity.
-
Impact of the Trifluoromethyl Group: The trifluoromethyl group at the 6-position is a strong electron-withdrawing group and is known to increase the metabolic stability of compounds.[1] It can also contribute to hydrophobic interactions within the kinase binding pocket, which can significantly impact inhibitory activity.
-
N-Aryl Substitution: The nature of the substituent on the aniline nitrogen is critical for activity. In many kinase inhibitors, this position is occupied by a heterocyclic ring system (e.g., quinazoline, pyrimidine) that mimics the adenine region of ATP, enabling competitive inhibition. The overall shape and electronic properties of the entire molecule, dictated by the combination of the aniline and its N-substituent, determine the binding affinity and selectivity.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed experimental protocols are essential. Below are methodologies for key experiments typically cited in the evaluation of kinase inhibitors.
General Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials: Recombinant kinase, substrate peptide or protein, ATP, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, which typically quantifies the amount of ADP produced or remaining ATP.[2]
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.[3]
-
Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2,3-Difluoro-6-(trifluoromethyl)aniline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Difluoro-6-(trifluoromethyl)aniline, a compound that requires careful management due to its hazardous properties.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. Understanding its profile is the first step in safe handling and disposal. Key hazard statements and precautionary measures are summarized below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] P330: Rinse mouth.[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Experimental Protocols: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination. The following protocol is a general guideline based on safety data sheet recommendations.
1. Immediate Response and Area Evacuation:
- Alert personnel in the immediate vicinity and evacuate the area if necessary.
- Ensure proper ventilation to disperse any vapors, but avoid direct inhalation.[2]
- Remove all sources of ignition as the compound may be combustible.[1][4]
2. Personal Protective Equipment (PPE):
- Before addressing the spill, don the appropriate PPE, including:
- Chemical-resistant gloves (e.g., nitrile rubber).
- Safety glasses with side-shields or goggles.[2]
- A lab coat or chemical-resistant apron.
- In case of significant vapor, a NIOSH-approved respirator may be necessary.
3. Containment and Cleanup:
- For liquid spills, contain the material using an inert absorbent such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels as the primary absorbent.
- For solid spills, carefully sweep or shovel the material, avoiding dust formation.[2]
- Collect the absorbed or swept material into a suitable, labeled, and sealable container for hazardous waste.[1][2]
4. Decontamination:
- Wash the spill area with soap and water once the material has been removed.[2]
- All contaminated clothing should be removed and laundered before reuse.[1]
- Dispose of contaminated gloves and any disposable cleaning materials in the designated hazardous waste container.[2]
Disposal Workflow
The proper disposal of this compound must follow a structured and compliant workflow. The decision-making process for disposal is outlined in the diagram below.
Caption: Disposal workflow for this compound.
Operational Disposal Plan
1. Waste Identification and Segregation:
- This compound waste must be classified as hazardous chemical waste.
- It should be segregated from non-hazardous waste and other incompatible chemical waste streams.
2. Containerization and Labeling:
- Use only approved, leak-proof, and chemically compatible containers for waste accumulation.[2]
- The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
3. Storage:
- Store the waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[4]
- The storage area should have secondary containment to prevent environmental release in case of a leak.
4. Professional Disposal:
- The disposal of this chemical must be conducted by a licensed and certified hazardous waste disposal company.[2] Do not attempt to dispose of it through standard laboratory drains or as regular solid waste.[2]
- Provide the waste disposal company with the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
- Follow all local, state, and federal regulations regarding hazardous waste disposal.[1]
5. Contaminated Materials:
- Any materials that have come into contact with this compound, such as pipette tips, absorbent pads, and contaminated PPE, must also be disposed of as hazardous waste in the same manner as the chemical itself.[2]
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 2,3-Difluoro-6-(trifluoromethyl)aniline
This guide provides critical safety, handling, and disposal information for 2,3-Difluoro-6-(trifluoromethyl)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including other halogenated and trifluoromethylated anilines, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Hazard Summary
This compound is presumed to share hazards with structurally similar aromatic amines. These hazards include:
-
Acute Toxicity : Harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1][2]
-
Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation : May cause respiratory irritation.[2]
-
Carcinogenicity : Halogenated anilines are suspected carcinogens.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment : Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment : Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]
-
Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the handling area.[5]
Step 2: Compound Handling
-
Weighing : When weighing the compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions : For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[5]
Step 3: Post-Handling Procedures
-
Decontamination : Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[5]
-
Glove Disposal : Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[2]
-
Hand Washing : Always wash hands with soap and water after handling.[1]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Solid Waste : Place any solid waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), into a designated, labeled, and sealed container.
-
Liquid Waste : Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemically compatible container. Store away from incompatible materials.[1]
Disposal Method
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7][8] Do not let the product enter drains.[2]
Experimental Protocols
Emergency Procedures: Spills
-
Evacuate : Clear the area of all personnel.[1]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For liquid spills, contain and absorb the spill with sand, earth, inert material, or vermiculite.[1] For solid spills, sweep up and shovel, avoiding dust formation.[2]
-
Collect : Place the absorbed material or swept solids into a suitable, labeled container for waste disposal.[1][2]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to the appropriate safety personnel.
Visual Workflows
The following diagrams illustrate the key decision-making and procedural steps for handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
